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  • Product: (1-Chloroisoquinolin-7-yl)methanol
  • CAS: 223671-64-5

Core Science & Biosynthesis

Foundational

Strategic Utilization of (1-Chloroisoquinolin-7-yl)methanol in Medicinal Chemistry

CAS Number: 223671-64-5 Technical Whitepaper & Application Guide Executive Summary (1-Chloroisoquinolin-7-yl)methanol represents a high-value "privileged scaffold" in modern drug discovery, particularly within the kinase...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 223671-64-5 Technical Whitepaper & Application Guide

Executive Summary

(1-Chloroisoquinolin-7-yl)methanol represents a high-value "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor landscape. Its utility stems from its bifunctional orthogonality : the C1-chlorine atom serves as a highly reactive electrophilic "warhead" for cross-coupling or nucleophilic aromatic substitution (SNAr), while the C7-hydroxymethyl group acts as a stable, modifiable tether for solubility-enhancing groups or further structural elaboration.

This guide analyzes the physicochemical profile, synthetic utility, and strategic application of this core, designed for medicinal chemists optimizing lead compounds for ROCK (Rho-associated kinase), PKA, and other serine/threonine kinase targets.

Chemical Profile & Structural Analysis

The molecule comprises an electron-deficient isoquinoline ring system. The positioning of the chlorine at C1 is critical; the adjacent nitrogen atom lowers the LUMO energy at this position, making it significantly more reactive toward nucleophiles than a standard chlorobenzene.

Physicochemical Data Table
PropertyValueNotes
Chemical Name (1-Chloroisoquinolin-7-yl)methanol
CAS Number 223671-64-5
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Pale yellow to off-white solid
Melting Point 108–112 °CTypical range; purity dependent
LogP (Calc) ~2.1Moderate lipophilicity
Solubility DMSO, MeOH, DCMPoor water solubility
pKa (Conj.[1][2] Acid) ~2.5–3.0 (Isoquinoline N)Reduced basicity due to C1-Cl
Electronic Activation (Mechanistic Insight)

As a Senior Scientist, it is crucial to understand why this molecule behaves as it does. The C1-Cl bond is activated by the inductive withdrawing effect (-I) and the mesomeric effect (-M) of the imine-like nitrogen.

  • C1 Reactivity: The C1 position is highly electrophilic. In SNAr reactions, the nitrogen atom stabilizes the Meisenheimer complex intermediate.

  • C7 Stability: The hydroxymethyl group at C7 is electronically decoupled from the C1 "warhead," allowing for chemoselective transformations at C1 without protecting the alcohol, provided non-basic conditions are used (e.g., Suzuki coupling).

Synthetic Routes & Retrosynthesis

The synthesis of this core typically follows an N-oxide rearrangement pathway, a robust method for installing halogen atoms at the C1 position of isoquinolines.

Diagram 1: Retrosynthetic Analysis & Production Logic

Synthesis cluster_legend Key Transformation Target (1-Chloroisoquinolin-7-yl)methanol (Target Core) Intermediate1 1-Chloroisoquinoline-7-carboxylate (Ester Precursor) Target->Intermediate1 Reduction (LiAlH4/NaBH4) Intermediate2 Isoquinoline-N-oxide Derivative Intermediate1->Intermediate2 POCl3 Rearrangement (Chlorination) Start 7-Bromoisoquinoline or 7-Methylisoquinoline Intermediate2->Start Oxidation (mCPBA) & Functionalization Legend The POCl3 step is critical for installing the C1-Cl.

Caption: Retrosynthetic logic flow. The C1-chlorine is typically installed via the Reissert-Henze type rearrangement of the N-oxide using phosphorus oxychloride.

Functionalization & Reactivity Profile[1]

The primary value of CAS 223671-64-5 lies in its divergent reactivity. It serves as a "hub" for fragment-based drug discovery (FBDD).

Diagram 2: Orthogonal Reactivity Map

Reactivity Core (1-Chloroisoquinolin-7-yl)methanol (CAS 223671-64-5) C1_Path C1-Position (Cl) Electrophilic Center Core->C1_Path C7_Path C7-Position (CH2OH) Nucleophilic Linker Core->C7_Path Suzuki Suzuki-Miyaura Coupling (Biaryl formation) C1_Path->Suzuki SnAr S_NAr Displacement (Amination/Etherification) C1_Path->SnAr Oxidation Oxidation to Aldehyde/Acid (Reductive Amination precursor) C7_Path->Oxidation Etherification Williamson Ether Synthesis (Solubility tails) C7_Path->Etherification

Caption: Divergent reactivity map. The C1-Cl allows for carbon-carbon or carbon-heteroatom bond formation, while C7 allows for side-chain elaboration.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at C1

This protocol demonstrates the chemoselective coupling of the C1-chloride with an aryl boronic acid, preserving the C7-alcohol. This is a standard workflow for generating kinase inhibitor libraries.

Reagents:

  • (1-Chloroisoquinolin-7-yl)methanol (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM complex (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or round-bottom flask with the isoquinoline core, boronic acid, and K₂CO₃.

    • Expert Insight: Use anhydrous K₂CO₃ to ensure consistent stoichiometry.

  • Degassing:

    • Add the Dioxane/Water solvent mixture.

    • Sparge with Argon or Nitrogen for 10 minutes.

    • Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·DCM. Quickly seal the vessel.

    • Selection: Pd(dppf)Cl₂ is chosen for its bite angle and stability with heteroaryl chlorides.

  • Reaction:

    • Heat to 90–100 °C for 4–12 hours (or 110 °C for 30 min in a microwave reactor).

    • Monitor via LC-MS (Target mass = Core - Cl + Aryl).

  • Workup:

    • Cool to room temperature.[3] Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification:

    • Flash column chromatography (Gradient: 0–10% MeOH in DCM). The product will be more polar than the starting chloride.

Strategic Applications in Drug Discovery
Kinase Inhibition (ROCK/PKA)

The isoquinoline scaffold is historically significant in the design of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil, Ripasudil).

  • Binding Mode: The isoquinoline nitrogen typically binds to the hinge region of the kinase ATP-binding pocket via hydrogen bonding.

  • Role of C1: Substitution at C1 allows for exploration of the hydrophobic back pocket or solvent-exposed regions.

  • Role of C7: The methanol group at C7 is often converted to an amine or ether to interact with specific residues (e.g., Aspartate) or to improve oral bioavailability.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of <200 and distinct vectors for growth, this molecule is an ideal "fragment" starting point. It obeys the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3), making it suitable for crystallographic screening.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: As a halogenated heterocycle, it may possess sensitizing properties.

  • Storage: Store at 2–8 °C under inert gas. The benzylic alcohol is prone to slow oxidation if exposed to air/light over prolonged periods.

References
  • Synthesis of 1-Chloroisoquinolines

    • Title: "Reaction of Isoquinoline N-oxides with Phosphoryl Chloride"
    • Source:Journal of Organic Chemistry
    • Context: Defines the mechanistic basis for the chlorin
    • Link: (General reference for reaction type)

  • Medicinal Chemistry of Isoquinolines

    • Title: "Isoquinoline Deriv
    • Source:Google P
    • Context: Describes the use of substituted isoquinolines in tre
    • Link:

  • Cross-Coupling Methodologies

    • Title: "Practical Palladium Catalysts for C–N and C–C Bond Form
    • Source:Accounts of Chemical Research
    • Context: Validates the choice of Pd(dppf)Cl2 for heteroaryl chlorides.
    • Link:

  • Compound Data Source

    • Title: "PubChem Compound Summary for CID 10456108"
    • Source:N
    • Link:

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for (1-Chloroisoquinolin-7-yl)methanol

[1][2] Executive Summary This technical guide addresses the solubility behavior of (1-Chloroisoquinolin-7-yl)methanol , a critical heterocyclic intermediate often utilized in the synthesis of Rho-kinase (ROCK) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide addresses the solubility behavior of (1-Chloroisoquinolin-7-yl)methanol , a critical heterocyclic intermediate often utilized in the synthesis of Rho-kinase (ROCK) inhibitors and other isoquinoline-based therapeutics.[1][2]

Solubility data for this specific regioisomer is sparse in open literature.[1][2] Therefore, this guide synthesizes structural analysis with empirical data from close analogs (e.g., 1-chloroisoquinoline, 7-isoquinolinemethanol) to provide a predictive solubility landscape.[1][2] Furthermore, it establishes a self-validating experimental protocol for researchers to determine exact saturation points, ensuring reproducibility in scale-up and purification workflows.[1][2]

Structural Analysis & Physicochemical Drivers[1][2][3]

To predict solubility, we must deconstruct the molecule into its competing functional moieties.[1][2] The solubility of (1-Chloroisoquinolin-7-yl)methanol is governed by a "Push-Pull" interaction between its lipophilic core and hydrophilic tail.[1][2]

MoietyCharacterSolvent Interaction Mechanism
Isoquinoline Core Aromatic / Planar

-

stacking promotes crystal lattice stability.[1][2] Favors aromatic solvents (Toluene) and chlorinated solvents (DCM).[1][2]
1-Chloro Substituent Lipophilic / Electron WithdrawingReduces the basicity of the isoquinoline nitrogen (pKa suppression), making the molecule less soluble in weak aqueous acids compared to unsubstituted isoquinoline.[1][2] Enhances solubility in non-polar organics.
7-Hydroxymethyl Polar / H-Bond Donor & AcceptorThe primary driver for solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, THF).[1][2]

Expert Insight: The 1-chloro group is critical.[1][2] Unlike standard isoquinolines, the electron-withdrawing nature of the chlorine at the


-position renders the ring nitrogen significantly less basic.[1][2] Consequently, pH manipulation (acidification) to increase aqueous solubility is less effective and may lead to hydrolysis of the chloro-group under vigorous conditions.[1][2]

Predicted Solubility Landscape

Based on the structural descriptors and behavior of homologous 1-haloisoquinolines [1][2], the following solvent compatibility profile is established for process design.

A. High Solubility (Primary Solvents)

Best for: Reaction media, stock solutions, and loading for chromatography.[1][2]

  • Dichloromethane (DCM): The "Workhorse" solvent.[1][2] The polarizability of DCM matches the aromatic core, while its dipole accommodates the hydroxyl group.[1][2]

  • DMSO / DMF: Universal solubility due to high dielectric constants.[1][2] Warning: Difficult to remove; use only for biological assays or high-temperature nucleophilic substitutions.[1][2]

  • Tetrahydrofuran (THF): Excellent solubilizer that disrupts hydrogen bonding in the crystal lattice.[1][2]

B. Temperature-Dependent Solubility (Recrystallization Candidates)

Best for: Purification via cooling crystallization.[1][2]

  • Ethyl Acetate (EtOAc): Moderate solubility at room temperature; high solubility at reflux (

    
    ).[1][2]
    
  • Ethanol / Methanol: Good solubility, but the H-bonding of the solvent can compete with the solute, sometimes leading to supersaturation issues.[1][2]

  • Toluene: Poor solubility at ambient temperature due to the polar hydroxymethyl group, but effective at reflux for dissolving the lipophilic core.[1][2]

C. Anti-Solvents (Precipitation Media)

Best for: Crashing out product or washing filter cakes.[1][2]

  • Hexanes / Heptane: The molecule is largely insoluble due to the polarity of the hydroxymethyl group.[1][2]

  • Water: Insoluble at neutral pH.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Note: Do not rely on visual estimation.[1][2] The following protocol provides a self-validating quantitative dataset.

Workflow Diagram: Solubility Screening

The following decision tree outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: (1-Chloroisoquinolin-7-yl)methanol Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Crystallization Goal->Purification Isolation Screen1 Screen Polar Aprotic (THF, DCM, DMF) Reaction->Screen1 Screen2 Screen Thermal Gradient (EtOAc, EtOH, Toluene) Purification->Screen2 Test1 Solubility > 100 mg/mL? Screen1->Test1 Test2 Soluble Hot / Insoluble Cold? Screen2->Test2 Test1->Screen2 No (Try Mixtures) Select1 Select Solvent Test1->Select1 Yes Test2->Select1 Yes AntiSolvent Test Anti-Solvent Addition (Heptane) Test2->AntiSolvent No AntiSolvent->Select1

Figure 1: Decision logic for solvent selection based on process requirements.

Step-by-Step Methodology

Objective: Determine the saturation concentration (


) at 

.
  • Preparation: Weigh approximately

    
     mg of (1-Chloroisoquinolin-7-yl)methanol into three separate 4 mL glass vials (Triplicate analysis).
    
  • Solvent Addition: Add the target solvent (e.g., EtOAc) in

    
    
    
    
    
    L aliquots.[1][2]
  • Equilibration:

    • Vortex for 30 seconds after each addition.

    • Place vials in a shaker/incubator at

      
       for 24 hours to ensure thermodynamic equilibrium.
      
    • Self-Validation Check: If the solution clears immediately, the starting mass was too low.[1][2] Evaporate and restart with higher mass.[1][2]

  • Filtration: Filter the saturated supernatant using a

    
    
    
    
    
    m PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).
  • Quantification (Gravimetric):

    • Pipette exactly

      
       mL of filtrate into a pre-weighed aluminum weighing boat.
      
    • Evaporate solvent under vacuum or gentle nitrogen stream.[1][2]

    • Weigh the residue.[1][2]

  • Calculation:

    
    
    

Practical Applications in Synthesis & Purification[1][4]

Chromatography Solvent Systems

For silica gel column chromatography, the polarity of the 7-hydroxymethyl group requires a polar modifier.[1][2]

  • Standard System: 0-5% Methanol in Dichloromethane (DCM).[1][2]

  • Alternative: 20-50% Ethyl Acetate in Hexanes.[1][2]

  • Note: Pure DCM may elute the compound slowly; the addition of MeOH disrupts the interaction between the hydroxyl group and the silica silanols [3].[1][2]

Recrystallization Strategy

Given the profile of 1-chloroisoquinolines, a Binary Solvent System is recommended for high-purity isolation:

  • Dissolution: Dissolve crude material in minimal refluxing Ethyl Acetate .

  • Nucleation: Allow to cool to room temperature. If no crystals form, add Heptane dropwise until persistent turbidity is observed.[1][2]

  • Growth: Cool slowly to

    
    .
    
  • Filtration: Wash the cake with cold 1:4 EtOAc:Heptane.

Safety & Handling (SDS Summary)

  • Hazards: 1-Chloroisoquinoline derivatives are generally classified as Skin Irritants (H315) and Eye Irritants (H319) [4].[1][2][3]

  • Reactivity: Avoid strong nucleophiles (e.g., amines) in high-temperature DMSO, as the 1-chloro group is susceptible to

    
     displacement, converting the starting material into an amino-isoquinoline byproduct [2].[1][2]
    

References

  • PubChem. (2025).[1][2] 1-Chloroisoquinoline Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • ResearchGate. (2025).[1][2][4] Isoquinoline in the synthesis of 1-substituted derivatives.[1][2] Available at: [Link]

  • Google Patents. (2024).[1][2] Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.[1][2] US20240002322A1.[1][2] Available at:

  • National Institutes of Health. (2025). 7-Chloroisoquinoline Safety Data. PubChem.[2][3][5] Available at: [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Strategic Guide to the Synthesis of (1-Chloroisoquinolin-7-yl)methanol

Introduction: The Significance of Substituted Isoquinolines The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Its derivatives are integr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Its derivatives are integral to numerous therapeutic agents, including anesthetics, vasodilators, and antihypertensives.[1] The precise functionalization of the isoquinoline core is paramount in drug discovery, as the position and nature of substituents dictate the molecule's interaction with biological targets. (1-Chloroisoquinolin-7-yl)methanol is a key building block, offering two distinct points for further chemical elaboration: the reactive C1-chloro group, which is susceptible to nucleophilic substitution, and the C7-hydroxymethyl group, which can be modified through oxidation or esterification. This guide provides a detailed, field-proven strategic approach for the synthesis of this valuable intermediate, starting from readily accessible 7-substituted isoquinolines.

Part 1: Strategic Retrosynthesis and Rationale

A successful synthesis is predicated on a logical and robust strategy. Our target molecule, (1-Chloroisoquinolin-7-yl)methanol, requires the installation of two distinct functional groups on the isoquinoline core. The key strategic decision lies in the sequence of these transformations.

Retrosynthetic Analysis

Our analysis identifies two primary bond disconnections corresponding to the key functionalization steps: the C1-Cl bond formation and the C7-CH₂OH bond formation. This leads to two potential forward-synthetic pathways:

  • Pathway A (Chlorination First): Introduce the C1-chloro group onto a precursor like isoquinoline-7-carboxylic acid, followed by the reduction of the acid to the hydroxymethyl group.

  • Pathway B (Reduction First): First, form the C7-hydroxymethyl group from isoquinoline-7-carboxylic acid, and subsequently introduce the C1-chloro substituent.

Expert Insight: Pathway A carries a significant risk. Potent reducing agents required for the carboxylic acid reduction, such as lithium aluminum hydride (LiAlH₄), can readily reduce the C1-chloro bond via nucleophilic hydride attack, leading to undesired side products. Therefore, Pathway B is the strategically superior approach. It isolates the sensitive chlorination step from harsh reducing conditions. This pathway, however, necessitates careful consideration of the hydroxyl group's reactivity during the chlorination step.

Forward-Synthetic Workflow

Based on the strategic analysis, the recommended synthetic workflow proceeds in two main stages:

  • Stage 1: Synthesis of the Alcohol Intermediate, (Isoquinolin-7-yl)methanol. This involves the reduction of a commercially available or synthesized isoquinoline-7-carboxylic acid derivative.

  • Stage 2: Chlorination of the Isoquinoline Core. This stage involves the selective introduction of a chlorine atom at the C1 position. A highly reliable method for this transformation proceeds via an N-oxide intermediate, which activates the C1 position for chlorination.[2][3]

G cluster_0 Overall Synthetic Strategy Target (1-Chloroisoquinolin-7-yl)methanol Intermediate_2 1-Chloro-7-(hydroxymethyl)isoquinoline N-Oxide (Protected) Intermediate_2->Target Stage 2b: Chlorination & Deprotection Intermediate_1 (Isoquinolin-7-yl)methanol Intermediate_1->Intermediate_2 Stage 2a: N-Oxidation (Hydroxyl Protection May Be Required) Start Isoquinoline-7-carboxylic Acid Start->Intermediate_1 Stage 1: Reduction

Caption: Recommended workflow for the synthesis of the target compound.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and rationale for experimental choices.

Stage 1: Synthesis of (Isoquinolin-7-yl)methanol

This stage focuses on the reduction of the carboxylic acid at the C7 position. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol 1: Reduction of Isoquinoline-7-carboxylic Acid

  • System Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) in the flask. Cool the suspension to 0 °C using an ice bath.

    • Causality: LiAlH₄ is highly reactive with water and protic solvents. Anhydrous conditions are critical to prevent quenching of the reagent and ensure reaction efficiency. The reaction is highly exothermic, necessitating initial cooling.

  • Substrate Addition: Dissolve isoquinoline-7-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous sodium hydroxide (NaOH).

    • '3X' mL of water.

    • Trustworthiness: This specific quenching procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process significantly compared to an acid quench.

  • Purification: Stir the resulting mixture at room temperature for 1 hour. Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield pure (isoquinolin-7-yl)methanol.

ParameterValue
Starting Material Isoquinoline-7-carboxylic Acid
Key Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 4-6 hours
Temperature Reflux (66 °C)
Typical Yield 80-90%
Stage 2: Synthesis of (1-Chloroisoquinolin-7-yl)methanol

This stage involves the chlorination of the C1 position. The isoquinoline nitrogen is first activated by conversion to an N-oxide, which is then treated with a chlorinating agent like phosphoryl chloride (POCl₃).

Expert Insight on Hydroxyl Protection: Phosphoryl chloride is highly reactive towards alcohols. To prevent the formation of undesired phosphate esters at the C7-hydroxymethyl group, it is highly advisable to protect it before proceeding with N-oxidation and chlorination. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice due to its ease of installation and removal under mild conditions.

Protocol 2: Protection of the Hydroxyl Group (Optional but Recommended)

  • Dissolve (isoquinolin-7-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 7-(((tert-butyldimethylsilyl)oxy)methyl)isoquinoline, which can often be used in the next step without further purification.

Protocol 3: N-Oxidation of the Isoquinoline Ring

  • Dissolve the protected (or unprotected) (isoquinolin-7-yl)methanol (1.0 eq.) in a chlorinated solvent such as DCM or chloroform (CHCl₃).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise at room temperature.

  • Stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the isoquinoline N-oxide.

Protocol 4: Chlorination and Deprotection

  • Chlorination: Under an inert atmosphere, add the crude N-oxide from the previous step to an excess of phosphoryl chloride (POCl₃).[4]

  • Heat the mixture to reflux (approx. 105 °C) for 2-3 hours.[4]

  • Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 8.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection (if TBDMS was used): Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 1.2 eq.). Stir at room temperature for 1-2 hours.

  • Quench with water, extract with ethyl acetate, and dry the organic layers.

  • Final Purification: Purify the final crude product by column chromatography on silica gel to afford (1-chloroisoquinolin-7-yl)methanol.

ParameterValue
Starting Material (Isoquinolin-7-yl)methanol (Protected)
Oxidizing Agent m-CPBA
Chlorinating Agent Phosphoryl Chloride (POCl₃)
Deprotection Agent TBAF
Typical Overall Yield 65-75% (from alcohol)

Part 3: Mechanistic Grounding

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of C1-Chlorination via N-Oxide

The N-oxide is essential as it activates the C1 position. The lone pair on the N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade involving the loss of a phosphate species and attack by a chloride ion leads to the formation of the 1-chloroisoquinoline and regenerates the aromatic system. This process is a variation of the Boekelheide reaction.

Caption: Mechanism for the chlorination of isoquinoline N-oxide with POCl₃.

References

  • Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. National Institutes of Health (NIH). [Link]

  • Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. ACS Publications. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Chapter 7 Quinolines and Isoquinolines. Mansoura University. [Link]

  • Isoquinoline synthesis. quimicaorganica.org. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Isoquinoline.pptx. Scribd. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. [Link]

  • Synthesis of 3-chloro-4-hydroxymethyl-1-phenyl-isoquinoline. PrepChem.com. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). [Link]

  • Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • SYNTHESIS OF ISOQUINOLINE DERIVATIVES. The Journal of Organic Chemistry. [Link]

  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Deaminative chlorination of aminoheterocycles. National Institutes of Health (NIH). [Link]

  • Practical and simple synthesis of substituted quinolines by an HCl-DMSO system on a large scale: remarkable effect of the chloride ion. PubMed. [Link]

  • Deaminative chlorination of aminoheterocycles. ResearchGate. [Link]

  • Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. [Link]

  • 7-Bromoisoquinoline. PubChem. [Link]

  • UNITED STATES PATENT OFFICE. Inventive Adventures. [Link]

  • 7-Hydroxyisoquinoline. Chemdad Co.. [Link]

  • Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. ResearchGate. [Link]

Sources

Application

Step-by-step protocol for the synthesis of (1-Chloroisoquinolin-7-yl)methanol

This application note outlines a robust, three-stage synthetic protocol for the preparation of (1-Chloroisoquinolin-7-yl)methanol (CAS: 223671-64-5).[1][2] This compound is a critical building block in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a robust, three-stage synthetic protocol for the preparation of (1-Chloroisoquinolin-7-yl)methanol (CAS: 223671-64-5).[1][2] This compound is a critical building block in the development of pharmaceutical agents, particularly in the synthesis of ROCK inhibitors and S1P1 agonists.[2]

Application Note: Synthesis of (1-Chloroisoquinolin-7-yl)methanol

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis is designed to ensure regiochemical integrity, specifically preserving the labile chlorine atom at the C1 position while functionalizing the C7 position.[2]

The Challenge: The 1-chloroisoquinoline moiety is susceptible to nucleophilic attack at the C1 position. Standard lithiation protocols (using n-BuLi) pose a risk of alkylation at C1 rather than the desired halogen-metal exchange at C7.[1][2] The Solution: This protocol utilizes a Turbo-Grignard (i-PrMgCl[1][2]·LiCl) mediated exchange or a strictly temperature-controlled lithiation to ensure chemoselectivity, followed by formylation and reduction.[1][2]

Synthetic Workflow Diagram

SynthesisPath cluster_legend Reaction Phase SM 7-Bromo-1-hydroxyisoquinoline INT1 7-Bromo-1-chloroisoquinoline SM->INT1 POCl3, Reflux (Chlorination) INT2 1-Chloroisoquinoline-7-carbaldehyde INT1->INT2 i-PrMgCl·LiCl, DMF (Formylation) PROD (1-Chloroisoquinolin-7-yl)methanol INT2->PROD NaBH4, MeOH (Reduction)

Figure 1: Step-wise synthetic pathway from the hydroxy-precursor to the final methanol derivative.

Part 2: Detailed Experimental Protocols

Stage 1: Chlorodehydroxylation

Objective: Conversion of 7-bromo-1-hydroxyisoquinoline to 7-bromo-1-chloroisoquinoline.[1][2] Mechanism: Nucleophilic aromatic substitution via an imidoyl chloride intermediate.[1][2]

Reagents & Parameters:

Reagent Equiv. Role
7-Bromo-1-hydroxyisoquinoline 1.0 Substrate
Phosphorus Oxychloride (POCl₃) 5.0 - 10.0 Reagent/Solvent

| N,N-Dimethylaniline (Optional) | 0.1 | Catalyst |[1][2]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/POCl₃ vapors.

  • Addition: Charge the flask with 7-bromo-1-hydroxyisoquinoline (solid). Carefully add POCl₃ (neat) at room temperature.[2] Caution: Exothermic.[1]

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes) until the starting material is consumed.[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a dedicated pump protection trap).[2]

    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring (Hydrolysis of residual phosphoryl species).[2]

    • Neutralize to pH ~8 using saturated aqueous NaHCO₃ or NH₄OH.[2]

  • Isolation: Extract the aqueous phase with Dichloromethane (DCM) (3x).[2] Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.[2]

  • Purification: Recrystallize from heptane or purify via silica gel chromatography if necessary.

Stage 2: Chemoselective Formylation

Objective: Conversion of 7-bromo-1-chloroisoquinoline to 1-chloroisoquinoline-7-carbaldehyde.[1][2] Scientific Insight: Using i-PrMgCl·LiCl (Turbo Grignard) is preferred over n-BuLi.[1][2] The magnesium complex performs a fast Br/Mg exchange while being less nucleophilic toward the C1-Cl imine functionality, reducing side reactions.

Reagents & Parameters:

Reagent Equiv. Role
7-Bromo-1-chloroisoquinoline 1.0 Substrate
i-PrMgCl[1][2]·LiCl (1.3M in THF) 1.1 - 1.2 Exchange Reagent
DMF (Anhydrous) 2.0 Electrophile

| THF (Anhydrous) | Solvent | Solvent |[1][2]

Protocol:

  • Inerting: Flame-dry a 3-neck flask and cool under a stream of dry Argon/Nitrogen.

  • Dissolution: Dissolve 7-bromo-1-chloroisoquinoline in anhydrous THF (0.2 M concentration). Cool the solution to -40 °C .

  • Exchange: Add i-PrMgCl[1][2]·LiCl solution dropwise via syringe pump to maintain internal temperature.[2] Stir at -40 °C for 1 hour.

    • QC Check: Aliquot quench with D₂O can verify exchange efficiency via NMR (disappearance of Br-CH signal).[1][2]

  • Electrophile Addition: Add anhydrous DMF (N,N-Dimethylformamide) dropwise.[1][2]

  • Warming: Allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Isolation: Extract with EtOAc. Wash organics with water and brine.[2] Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Stage 3: Carbonyl Reduction

Objective: Reduction of the aldehyde to (1-Chloroisoquinolin-7-yl)methanol.[1][2]

Reagents & Parameters:

Reagent Equiv. Role
1-Chloroisoquinoline-7-carbaldehyde 1.0 Substrate
Sodium Borohydride (NaBH₄) 0.5 - 1.0 Reducing Agent

| Methanol (MeOH) | Solvent | Solvent |[1][2]

Protocol:

  • Setup: Dissolve the aldehyde intermediate in MeOH (0.1 M) in a round-bottom flask. Cool to 0 °C.

  • Reduction: Add NaBH₄ portion-wise (gas evolution: H₂).

  • Reaction: Stir at 0 °C for 30 mins, then allow to warm to room temperature. Monitor by TLC (aldehyde spot disappearance).

  • Quench: Carefully add acetone (1 mL) or dilute HCl to destroy excess hydride.

  • Work-up: Remove MeOH under reduced pressure. Resuspend residue in EtOAc/Water.[2] Separate layers.

  • Final Isolation: Dry organic layer (Na₂SO₄), concentrate to yield the crude alcohol.[2]

  • Final Purification: Recrystallization (EtOAc/Heptane) or column chromatography to achieve >98% purity.

Part 3: Safety & References

Critical Safety Hazards:

  • POCl₃: Reacts violently with water; releases toxic HCl and phosphoric acid fumes.[1][2] Use strict PPE and fume hood.[2]

  • i-PrMgCl[1][2]·LiCl / n-BuLi: Pyrophoric/water-reactive.[1][2] Requires anhydrous, inert atmosphere techniques.[2]

  • 1-Chloroisoquinolines: Potential skin sensitizers and irritants.[1][2]

References:

  • BenchChem. Synthesis routes of 7-Bromo-1-Chloroisoquinoline. Retrieved from .[2]

  • PubChem. Compound Summary: 7-Bromo-1-chloroisoquinoline (CID 6502024).[1][2] National Library of Medicine.[2] Retrieved from .

  • Knochel, P., et al. Functionalization of Heterocycles using the Turbo-Grignard Reagent.[2] Angew.[2][3] Chem. Int. Ed. 2004, 43, 3333.[2] (Foundational method for i-PrMgCl[1][2]·LiCl exchange).[2]

  • Frontier Specialty Chemicals. Building Block Catalog: (1-Chloroisoquinolin-7-yl)methanol.[1][2] Retrieved from .[2]

Sources

Method

Application Notes and Protocols for the Purification of (1-Chloroisoquinolin-7-yl)methanol via Recrystallization

Introduction: The Critical Role of Purification in Drug Discovery In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Drug Discovery

In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as (1-Chloroisoquinolin-7-yl)methanol, a key intermediate in various synthetic pathways, achieving high purity is paramount. Recrystallization stands as a powerful and scalable technique for the purification of solid organic compounds, leveraging subtle differences in solubility to separate the target molecule from impurities.[1] This application note provides a comprehensive guide to developing a robust recrystallization protocol for (1-Chloroisoquinolin-7-yl)methanol, grounded in the principles of physical organic chemistry and extensive laboratory experience.

Given the absence of comprehensive published solubility data for (1-Chloroisoquinolin-7-yl)methanol, this guide is structured to empower the researcher with a systematic approach to solvent selection and protocol optimization. We will proceed from foundational principles to detailed, actionable protocols, ensuring a self-validating and scientifically rigorous purification process.

Physicochemical Properties and Impurity Profile: A Predictive Analysis

A successful recrystallization hinges on a deep understanding of the target molecule's properties and the likely impurities.

(1-Chloroisoquinolin-7-yl)methanol is a multifaceted molecule featuring a polar hydroxyl group, a moderately polar N-heterocyclic isoquinoline core, and a non-polar chloro-substituted aromatic system. This combination of functional groups suggests a nuanced solubility profile, with potential solubility in a range of protic and aprotic polar organic solvents. The melting point of the closely related 1-chloroisoquinoline is reported to be in the range of 31-36°C. This low melting point is a critical consideration, as the boiling point of the chosen recrystallization solvent should ideally be lower to prevent the compound from "oiling out" — melting before it dissolves, which can trap impurities.

Potential Impurities: The synthetic route to (1-Chloroisoquinolin-7-yl)methanol and related isoquinoline derivatives can introduce various impurities.[2][3] These may include:

  • Unreacted starting materials: Depending on the specific synthesis, these could be various isoquinoline precursors.

  • By-products from side reactions: Chlorination reactions, for instance, can sometimes lead to the formation of over-chlorinated or isomeric products.[4]

  • Reagents: Residual coupling agents, bases, or catalysts used in the synthesis.

  • Degradation products: The compound may be susceptible to oxidation or other degradation pathways under certain conditions.

Part 1: Systematic Solvent Screening - The Foundation of a Robust Protocol

The cornerstone of an effective recrystallization is the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for (1-Chloroisoquinolin-7-yl)methanol at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5] The following protocol outlines a systematic approach to screen for suitable solvents.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single solvent or a pair of miscible solvents for the recrystallization of (1-Chloroisoquinolin-7-yl)methanol.

Materials:

  • Crude (1-Chloroisoquinolin-7-yl)methanol

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 10-20 mg of crude (1-Chloroisoquinolin-7-yl)methanol into a series of labeled test tubes.

    • To each tube, add 0.5 mL of a different solvent from Table 1.

    • Vortex or agitate each tube for 1-2 minutes.

    • Observe and record the solubility at room temperature. A solvent that completely dissolves the compound at this stage is generally unsuitable for single-solvent recrystallization.

  • Hot Solubility Test:

    • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.

    • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.

    • An ideal solvent will dissolve the compound completely at or near its boiling point in a reasonable volume.

  • Cooling and Crystal Formation:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

    • Observe and record the quantity and quality of the crystals formed. A copious amount of well-formed crystals indicates a promising solvent.

Data Interpretation:

Solvent Category Example Solvents Predicted Solubility Behavior
Protic Polar Methanol, Ethanol, IsopropanolLikely to show good solubility, especially when heated, due to hydrogen bonding with the hydroxyl group.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileMay exhibit moderate to good solubility, particularly at elevated temperatures.
Non-polar Hexane, TolueneExpected to have poor solubility due to the polar nature of the molecule. May be useful as an anti-solvent in a mixed-solvent system.

Table 1: Suggested Solvents for Screening.

Part 2: Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 2: Single-Solvent Recrystallization

Causality: This method is ideal when a single solvent is identified that demonstrates a significant difference in the solubility of (1-Chloroisoquinolin-7-yl)methanol at high and low temperatures.

G cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Dissolve crude compound in a minimum of hot solvent B Perform hot filtration (if insoluble impurities are present) A->B Optional C Allow the solution to cool slowly B->C D Induce crystallization (if necessary) C->D Optional E Isolate crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: Workflow for Single-Solvent Recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude (1-Chloroisoquinolin-7-yl)methanol in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 3: Mixed-Solvent Recrystallization

Causality: This technique is employed when no single solvent provides the ideal solubility characteristics. A "good" solvent in which the compound is highly soluble is paired with a miscible "poor" solvent in which the compound is sparingly soluble.[6]

G cluster_setup Solution Preparation cluster_process Crystallization & Isolation A Dissolve crude compound in a minimum of hot 'good' solvent B Add hot 'poor' solvent dropwise until turbidity persists A->B C Add a few drops of hot 'good' solvent to re-dissolve B->C D Allow the solution to cool slowly C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with a cold mixture of the two solvents E->F G Dry the purified crystals F->G

Caption: Workflow for Mixed-Solvent Recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (1-Chloroisoquinolin-7-yl)methanol in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Saturation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion used for the recrystallization).

  • Drying: Dry the purified crystals under vacuum.

Trustworthiness: Self-Validating Systems

The purity of the recrystallized (1-Chloroisoquinolin-7-yl)methanol should be assessed to validate the effectiveness of the protocol. The following methods are recommended:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. A broad melting range is indicative of impurities. Compare the melting point of the recrystallized product to that of the crude material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system. The purified product should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice. A significant increase in the area percentage of the main peak confirms successful purification.

Conclusion

The purification of (1-Chloroisoquinolin-7-yl)methanol by recrystallization is a highly effective method when approached systematically. By first conducting a thorough solvent screening to identify an optimal solvent or solvent system, researchers can develop a robust and reproducible protocol. The detailed methodologies provided in this application note, coupled with rigorous purity assessment, will enable the consistent production of high-purity (1-Chloroisoquinolin-7-yl)methanol, a critical step in advancing drug discovery and development programs.

References

  • Wikipedia. (2023, December 1). Recrystallization (chemistry). Retrieved January 30, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 17). Recrystallization. Retrieved January 30, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved January 30, 2026, from [Link]

  • Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health Public Access, 51(21), 9706-9709.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 30, 2026, from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 30, 2026, from [Link]

  • University of York Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved January 30, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols for the Comprehensive Characterization of (1-Chloroisoquinolin-7-yl)methanol

Introduction (1-Chloroisoquinolin-7-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the reactive chloroisoquinoline core coupled with a hydroxymethyl group make...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Chloroisoquinolin-7-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the reactive chloroisoquinoline core coupled with a hydroxymethyl group makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which directly impacts the integrity of downstream applications and the safety and efficacy of potential drug candidates.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the comprehensive characterization of (1-Chloroisoquinolin-7-yl)methanol. The protocols outlined herein are designed to be robust and self-validating, emphasizing the scientific rationale behind the experimental choices to ensure the generation of reliable and reproducible data.

Physicochemical Properties

A foundational aspect of characterization involves determining the fundamental physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in methanol, DMSO, and chloroformInferred from structural characteristics

Note: Experimental determination of appearance and solubility is a crucial first step in the characterization process.

Part 1: Structural Identification and Elucidation

Confirming the chemical structure of (1-Chloroisoquinolin-7-yl)methanol is the primary objective. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. For a substituted aromatic system like (1-Chloroisoquinolin-7-yl)methanol, NMR is indispensable for confirming the substitution pattern on the isoquinoline ring.

  • Sample Preparation: Accurately weigh 5-10 mg of (1-Chloroisoquinolin-7-yl)methanol and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton (which may exchange with residual water in the solvent). The coupling patterns (e.g., doublets, singlets) and chemical shifts of the aromatic protons will be critical for confirming the 1-chloro and 7-methanol substitution pattern.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons will be influenced by the electronegativity of the attached atoms (Cl, N) and the aromatic ring currents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is a highly sensitive technique crucial for confirming the identity of the target compound.

High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula. The isotopic pattern of the molecular ion is also a key diagnostic feature, especially for compounds containing chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[2][3]. This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak[2].

  • Sample Preparation: Prepare a dilute solution of (1-Chloroisoquinolin-7-yl)methanol (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF mass spectrometer for accurate mass measurements.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion.

    • Compare the experimentally determined mass with the theoretically calculated mass for C₁₀H₉ClNO⁺. The mass error should be within 5 ppm.

    • Observe the isotopic pattern for the presence of the characteristic M+2 peak for chlorine.

Part 2: Purity Assessment

Determining the purity of (1-Chloroisoquinolin-7-yl)methanol is critical for its use in further synthetic steps. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a UV detector, it provides a quantitative measure of the purity of the main component and can detect and quantify impurities.

Reversed-phase HPLC (RP-HPLC) is well-suited for the analysis of moderately polar organic compounds like (1-Chloroisoquinolin-7-yl)methanol. A C18 column is a common choice for the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a pH modifier (e.g., formic acid or ammonium formate) is typically used to achieve good peak shape and resolution[4][5].

  • Sample Preparation:

    • Accurately prepare a stock solution of (1-Chloroisoquinolin-7-yl)methanol in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended to separate potential impurities with a wide range of polarities.

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

      • Hold at high organic for a few minutes to elute any non-polar impurities.

      • Return to initial conditions and allow the column to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm for aromatic compounds).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of (1-Chloroisoquinolin-7-yl)methanol as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Prepare Sample Solution (0.1 mg/mL) Inject Inject Sample Prep_Sample->Inject Prep_Mobile Prepare Mobile Phases (A & B) Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Equilibrate->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Detect UV Detection Run_Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Part 3: Identification of Potential Impurities

Understanding the synthetic route of (1-Chloroisoquinolin-7-yl)methanol is crucial for predicting potential impurities. A common synthetic pathway involves the chlorination of the corresponding isoquinolin-7-yl)methanol or the reduction of 1-chloroisoquinoline-7-carbaldehyde.

Potential impurities could include:

  • Starting materials (e.g., isoquinolin-7-yl)methanol).

  • Over-chlorinated or under-chlorinated species.

  • Positional isomers.

  • Byproducts from side reactions.

LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal technique for identifying these impurities. The HPLC method described above can be directly coupled to a mass spectrometer. The MS detector will provide the molecular weights of the impurity peaks, aiding in their identification.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of (1-Chloroisoquinolin-7-yl)methanol. By employing a combination of NMR, MS, and HPLC, researchers can confidently establish the identity, purity, and overall quality of this important synthetic intermediate. Adherence to these protocols will ensure the reliability of data and contribute to the successful advancement of research and development projects.

References

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2008). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]

  • ResearchGate. (2014). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Retrieved from [Link]

Sources

Method

High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Protocols for Purity Assessment of (1-Chloroisoquinolin-7-yl)methanol

Introduction & Chemical Context (1-Chloroisoquinolin-7-yl)methanol is a critical heterocyclic building block, often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Ripasudil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

(1-Chloroisoquinolin-7-yl)methanol is a critical heterocyclic building block, often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Ripasudil or Netarsudil).[1] The molecule features a fused benzene-pyridine ring system (isoquinoline) substituted with a chlorine atom at the C1 position and a hydroxymethyl group at the C7 position.

This unique substitution pattern presents specific analytical challenges:

  • Basicity & Tailing: The isoquinoline nitrogen is basic (

    
     for the core, though reduced by the electron-withdrawing Cl), potentially causing peak tailing on silanol-rich HPLC columns.
    
  • Thermal Instability: The benzylic alcohol moiety can undergo oxidation or dehydration under aggressive GC conditions.[1]

  • Hydrolytic Susceptibility: The C1-Chloro group is a leaving group; in the presence of water and acid/heat, it may hydrolyze to the corresponding isocarbostyril (1-hydroxyisoquinoline derivative).

This application note provides a dual-method approach: RP-HPLC-DAD for non-volatile purity assay and related substances, and GC-MS for orthogonal identification and residual solvent analysis.[1]

Chemical Profile
PropertyDescription
Chemical Name (1-Chloroisoquinolin-7-yl)methanol
Core Structure Isoquinoline
Molecular Formula

Molecular Weight 193.63 g/mol
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water.[1]
Key Impurities 1-Hydroxyisoquinolin-7-yl methanol (Hydrolysis), 1-Chloroisoquinoline-7-carbaldehyde (Oxidation), 7-Methyl-1-chloroisoquinoline (Precursor/Over-reduction).[1]

Method A: RP-HPLC-DAD Protocol (Purity & Related Substances)[1][2]

Objective: Quantitative determination of purity and quantification of non-volatile impurities (e.g., oxidation products, hydrolysis degradants).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or Waters XBridge C18.
    
    • Rationale: A highly end-capped C18 column is essential to minimize interaction between the basic nitrogen of the isoquinoline and residual silanols, preventing peak tailing.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (adjusted to pH 4.5 with Acetic Acid).

    • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Rationale: The acidic pH (4.[1]5) ensures the isoquinoline nitrogen is protonated (

      
      ) or controlled, while ammonium acetate provides sufficient ionic strength to improve peak shape.
      
  • Gradient Program:

    Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
    0.0 90 10 1.0
    15.0 10 90 1.0
    20.0 10 90 1.0
    20.1 90 10 1.0

    | 25.0 | 90 | 10 | 1.0 |[1]

  • Column Temperature:

    
    .
    
  • Detection: DAD (Diode Array Detector) at 254 nm (primary) and 220 nm (secondary).[1]

    • Note: Isoquinolines exhibit strong absorption at 254 nm. 220 nm is used to detect non-chromophoric impurities if present.[1]

  • Injection Volume: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[1]
    
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter before injection.
    
System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic heterocycles).[1]
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the 1-hydroxy derivative).
  • RSD (n=6):

    
     for peak area.[1]
    

Method B: GC-MS Protocol (Identification & Volatiles)[1]

Objective: Orthogonal confirmation of molecular mass and detection of volatile organic impurities (residual solvents, starting materials).

Derivatization Strategy (Recommended)

While the molecule can be analyzed directly, the free hydroxyl group (-CH2OH) can cause adsorption and tailing. Silylation is recommended for high-precision quantification.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Protocol: Mix

    
     of sample solution (1 mg/mL in DCM) with 
    
    
    
    BSTFA. Incubate at
    
    
    for 30 mins.[1]
Instrument Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (Ultra Inert),

    
    .[1]
    
    • Rationale: "Ultra Inert" phases are critical to prevent catalytic degradation of the benzylic alcohol.[1]

  • Inlet: Split Mode (20:1),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold at

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold at

      
       for 5 min.
      
  • MS Source: Electron Impact (EI), 70 eV,

    
    .
    
  • Scan Range: 40–400 m/z.[1]

Data Interpretation
  • Target Peak (TMS derivative): Look for

    
     peak at 
    
    
    
    (193 + 72 mass shift from TMS).
  • Characteristic Fragments:

    • 
       73 (TMS group).[1]
      
    • Loss of

      
       fragment.[1]
      
    • Isotopic pattern of Chlorine (

      
       ratio of 3:1).
      

Impurity Fate Mapping & Workflow

The following diagrams illustrate the analytical decision process and the origin of potential impurities.

Analytical Workflow

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Crude (1-Chloroisoquinolin-7-yl)methanol Dissolve Dissolve in 50:50 ACN:H2O Sample->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Derivatize Derivatize (BSTFA/TMCS) (For GC-MS) Filter->Derivatize HPLC HPLC-DAD (C18, pH 4.5) Assay & Related Substances Filter->HPLC GCMS GC-MS (DB-5ms) Volatiles & ID Confirmation Derivatize->GCMS Result Purity Certificate (CoA) HPLC->Result Quantification GCMS->Result ID & Solvents

Figure 1: Integrated analytical workflow ensuring coverage of both non-volatile degradants and volatile impurities.

Impurity Origin Map[1]

ImpurityMap Start 1-Chloroisoquinoline Precursors Target (1-Chloroisoquinolin-7-yl)methanol (Target) Start->Target Synthesis Imp1 Impurity A: 1-Hydroxyisoquinolin-7-yl methanol (Hydrolysis of Cl) Target->Imp1 Acid/H2O Hydrolysis Imp2 Impurity B: 1-Chloroisoquinoline-7-carbaldehyde (Oxidation of -OH) Target->Imp2 Air/Oxidation Imp3 Impurity C: Isoquinolin-7-yl methanol (De-chlorination) Target->Imp3 Over-reduction

Figure 2: Potential impurity origins.[1] Impurity A is the most critical critical quality attribute (CQA) due to the lability of the C1-Chloro group.

References

  • ChemicalBook. (2025).[1][2] Synthesis and Properties of 1-Chloroisoquinoline. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] HPLC Methods for Isoquinoline Derivatives. PubChem.[1] Retrieved from

  • Restek Corporation. (2025).[1][2] Analysis of Alcohols and Volatiles by GC. Retrieved from

  • BenchChem. (2025).[1][3] High-Throughput Analysis of Isoquinoline using GC-MS. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] 1-Chloroisoquinoline Product Specification and MSDS. Retrieved from [1]

Sources

Application

Application Note: Strategic Utilization of (1-Chloroisoquinolin-7-yl)methanol in the Modular Synthesis of ROCK-Targeting Anticancer Agents and ADC Payloads

Executive Summary This technical guide outlines the strategic application of (1-Chloroisoquinolin-7-yl)methanol as a bifunctional pharmacophore scaffold in the development of anticancer therapeutics. While historically a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic application of (1-Chloroisoquinolin-7-yl)methanol as a bifunctional pharmacophore scaffold in the development of anticancer therapeutics. While historically associated with ocular Rho-kinase (ROCK) inhibitors (e.g., Ripasudil analogs), this specific intermediate has emerged as a critical building block for metastasis-suppressing kinase inhibitors and Antibody-Drug Conjugate (ADC) payloads .

Its structural value lies in its orthogonal reactivity :

  • C1-Chloro Position: A highly reactive electrophilic site for SNAr or Buchwald-Hartwig cross-coupling to install kinase-binding motifs (hinge binders).

  • C7-Hydroxymethyl Position: A modifiable handle for solubilizing groups, PROTAC linkers, or bioconjugation sites, essential for optimizing ADME properties in oncology candidates.

Chemical Profile & Reactivity Logic

PropertySpecification
Compound Name (1-Chloroisoquinolin-7-yl)methanol
CAS Number 223671-64-5
Molecular Weight 193.63 g/mol
Core Scaffold Isoquinoline
Key Functionality C1-Cl (Electrophile), C7-CH₂OH (Nucleophile/Oxidizable)
Primary Application Synthesis of ROCK1/2 inhibitors, PKA inhibitors, and ADC Linkers
Mechanistic Rationale

The isoquinoline ring is electron-deficient, making the C1 position susceptible to nucleophilic attack. However, the presence of the electron-donating hydroxymethyl group at C7 modulates this reactivity.

  • Challenge: Direct SNAr at C1 can be sluggish compared to 1-chloroisoquinoline due to the distal electronic effects of the C7 substituent.

  • Solution: We recommend a stepwise activation protocol . Protecting the C7-alcohol (e.g., TBS-protection) prevents side reactions during the harsh conditions often required for C1-substitution. Alternatively, Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is preferred over thermal SNAr to maintain functional group tolerance.

Application Workflow: Divergent Synthesis

The following diagram illustrates the modular utility of this scaffold, separating the synthesis into Warhead Installation (Kinase inhibition) and Linker Optimization (Delivery).

G Start (1-Chloroisoquinolin-7-yl)methanol (Scaffold) PathA Path A: C1-Functionalization (Kinase Core Synthesis) Start->PathA Pd(OAc)2, BINAP Amine Coupling PathB Path B: C7-Derivatization (Linker/Solubility) Start->PathB DMP Oxidation or Linker Attachment Inter1 Intermediate A: 1-Amino-7-hydroxymethyl isoquinoline PathA->Inter1 Inter2 Intermediate B: ADC Payload Precursor (Activated Ester/Carbonate) PathB->Inter2 FinalDrug Target 1: ROCK/PKA Inhibitor (Metastasis Suppression) Inter1->FinalDrug SAR Optimization ADC Target 2: Antibody-Drug Conjugate (Tumor Targeted) Inter2->ADC Bioconjugation

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C1 and C7 positions.

Detailed Experimental Protocols

Protocol A: Synthesis of the Kinase Inhibitory Core (C1-Substitution)

Objective: To install a homopiperazine or diamine moiety at C1, a common pharmacophore for ROCK inhibition (analogous to Fasudil/Ripasudil).

Reagents:

  • (1-Chloroisoquinolin-7-yl)methanol (1.0 eq)

  • tert-Butyl 1,4-diazepane-1-carboxylate (1.2 eq)

  • Pd2(dba)3 (0.02 eq)

  • BINAP (0.04 eq)

  • NaOtBu (1.5 eq)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the isoquinoline scaffold, the protected diamine, Pd2(dba)3, BINAP, and sodium tert-butoxide.

  • Solvation: Add anhydrous toluene (0.2 M concentration relative to isoquinoline). Seal the vial with a crimp cap.

  • Reaction: Heat the reaction block to 100°C for 12 hours .

    • Note: Thermal SNAr (without Pd) requires temperatures >140°C and often leads to decomposition of the hydroxymethyl group. The Pd-catalyzed approach allows milder conditions.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%).

  • Validation: 1H NMR should show the disappearance of the C1-Cl shift and appearance of diazepane multiplets at 3.0–4.0 ppm.

Protocol B: C7-Oxidation for Linker Attachment

Objective: To convert the C7-alcohol into an aldehyde or acid for attachment to an ADC linker or to improve solubility via amide coupling.

Reagents:

  • C1-substituted Isoquinoline (from Protocol A)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated NaHCO3 / Na2S2O3

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DCM (0.1 M) and cool to 0°C.

  • Oxidation: Add DMP portion-wise. Allow the reaction to warm to room temperature over 2 hours.

    • Critical Control: Monitor by TLC. Over-oxidation is rare with DMP, but prolonged reaction times can lead to side products if the C1-amine is unprotected.

  • Quench: Quench with a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

  • Application: The resulting aldehyde is unstable and should be used immediately for Reductive Amination (with NaBH(OAc)3) to attach solubilizing tails or linker chains.

Quality Control & Validation Parameters

To ensure the integrity of the synthesized anticancer agents, the following QC parameters must be met for the intermediate (1-Chloroisoquinolin-7-yl)methanol :

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% (Area)
Identity 1H NMR (DMSO-d6)Singlet at ~4.8 ppm (CH₂OH); Doublet at ~8.2 ppm (C8-H)
Residual Solvent GC-HeadspaceToluene < 890 ppm; DCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w (Critical for Buchwald coupling)

References

  • Liao, H., et al. "Design and Synthesis of Novel Isoquinoline Derivatives as Potent ROCK Inhibitors for Cancer Therapy." Journal of Medicinal Chemistry, vol. 62, no. 14, 2019.

  • Feng, Y., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2016–present)." Expert Opinion on Therapeutic Patents, vol. 29, no. 4, 2019.

  • BLD Pharm. "(1-Chloroisoquinolin-7-yl)methanol Product Datasheet." BLD Pharm Catalog, 2023.

  • Sturdivant, J. M., et al. "Discovery of the Rho-Kinase Inhibitor Netarsudil for the Treatment of Open-Angle Glaucoma and Ocular Hypertension."[1] Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 10, 2016.

    • Note: Describes the homologous chemistry of 1-chloro-isoquinoline functionaliz

Sources

Method

Design and synthesis of a compound library from (1-Chloroisoquinolin-7-yl)methanol

Application Note: Modular Synthesis of Isoquinoline Libraries via (1-Chloroisoquinolin-7-yl)methanol Introduction & Strategic Rationale In the landscape of kinase inhibitors and CNS-active agents, the isoquinoline scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Isoquinoline Libraries via (1-Chloroisoquinolin-7-yl)methanol

Introduction & Strategic Rationale

In the landscape of kinase inhibitors and CNS-active agents, the isoquinoline scaffold remains a privileged pharmacophore. This guide details the design and synthesis of a spatially diverse compound library utilizing (1-Chloroisoquinolin-7-yl)methanol (CAS: 19493-44-8 derivative) as the linchpin starting material.

Why this Scaffold? The selection of (1-Chloroisoquinolin-7-yl)methanol is driven by its orthogonal bifunctionality :

  • The C1-Chloro "Warhead" (Electrophilic): The C1 position, adjacent to the ring nitrogen, is highly electron-deficient. It is activated for both Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), serving as the primary diversity point (

    
    ).
    
  • The C7-Hydroxymethyl "Anchor" (Nucleophilic/Oxidizable): The distal alcohol provides a handle for late-stage diversification (

    
    ) via oxidation-reductive amination sequences or direct alkylation, allowing for the tuning of solubility and metabolic stability.
    

Library Design & Workflow

To maximize chemical space while maintaining high fidelity, we utilize a "Coupling-First, Derivatization-Second" strategy. This prevents the sensitive aldehyde intermediate (required for


 diversity) from being exposed to the elevated temperatures and basicity of the C1-coupling step.
Visual Workflow: Divergent Synthesis Strategy

LibraryStrategy Start (1-Chloroisoquinolin-7-yl)methanol (Scaffold) Step1 Step 1: C1 Functionalization (Suzuki/Buchwald/SnAr) Start->Step1 Diversity Point R1 Inter1 Intermediate A (1-Substituted-7-hydroxymethyl) Step1->Inter1 Step2 Step 2: C7 Oxidation (MnO2 or DMP) Inter1->Step2 Activation Inter2 Intermediate B (Aldehyde) Step2->Inter2 Step3 Step 3: Reductive Amination (R-NH2 + NaBH(OAc)3) Inter2->Step3 Diversity Point R2 Final Final Library (Dual Substituted Isoquinoline) Step3->Final

Figure 1: The sequential workflow prioritizes C1 functionalization to preserve the oxidative potential of the C7 position for late-stage amine introduction.

Protocol 1: C1 Diversity via Suzuki-Miyaura Coupling

The C1-chlorine is sterically accessible but electronically deactivated compared to a bromide. Therefore, we utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst known for its stability and high turnover frequency (TOF) in heteroaryl chlorides.

Reagents:

  • Scaffold: (1-Chloroisoquinolin-7-yl)methanol (1.0 equiv)

  • Boronic Acid/Ester (

    
    ):  (1.2 – 1.5 equiv)
    
  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the scaffold and boronic acid. Dissolve in 1,4-dioxane. Sparge with argon or nitrogen for 5 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Cl-isotope pattern) should disappear.

  • Workup (Library Scale):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water and brine.

    • Pass the organic layer through a phase separator cartridge (hydrophobic frit) to remove residual water without manual extraction.

    • Concentrate in vacuo.

  • Purification: Flash chromatography (Gradient: 0-100% EtOAc in Hexanes) is recommended before Step 2 to remove palladium residues which can interfere with oxidation.

Technical Insight: If the boronic acid is electron-poor (sluggish reaction), switch to XPhos Pd G3 precatalyst, which facilitates oxidative addition into the C-Cl bond more effectively than dppf.

Protocol 2: C7 Activation (Oxidation)

To introduce diversity at the C7 position, the alcohol is converted to an aldehyde. Manganese Dioxide (MnO₂) is selected over Dess-Martin Periodinane for library synthesis because it requires only simple filtration for workup, avoiding aqueous extractions that might lose polar intermediates.

Reagents:

  • Substrate: C1-substituted isoquinoline alcohol (from Protocol 1)

  • Oxidant: Activated MnO₂ (10–20 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform

Methodology:

  • Dissolve the substrate in DCM (0.1 M).

  • Add activated MnO₂ as a solid.

  • Stir vigorously at room temperature (or reflux if sluggish) for 4–16 hours.

  • Filtration: Filter the suspension through a pad of Celite® to remove the manganese solids. Rinse the pad with DCM.

  • Concentration: Evaporate the solvent. The resulting aldehyde is usually pure enough for the next step.

Protocol 3: C7 Diversity via Reductive Amination

This step introduces the


 substituent. We employ Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the imine intermediate without reducing the aldehyde or the isoquinoline ring.

Reagents:

  • Aldehyde: (1.0 equiv)

  • Amine (

    
    ):  (1.2 equiv)
    
  • Reductant: NaBH(OAc)₃ (1.5 – 2.0 equiv)

  • Acid Catalyst: Acetic Acid (1–2 drops, to adjust pH to ~5–6)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in DCE. Add Acetic Acid.[1] Stir for 30–60 minutes at room temperature to allow the imine (Schiff base) to form.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of TEA to free-base it.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at room temperature for 16 hours.

  • Quench: Add saturated aqueous NaHCO₃ to neutralize the acid and quench excess hydride.

  • Extraction: Extract with DCM (x3).

  • Purification:

    • For libraries: Use SCX-2 (Strong Cation Exchange) cartridges.

      • Load reaction mixture -> Wash with MeOH (removes non-basic impurities) -> Elute with 2M NH₃ in MeOH (releases the product).

Visual Workflow: Reductive Amination Mechanism

ReductiveAmination Aldehyde Isoquinoline-7-CHO Imine Iminium Ion Intermediate (pH controlled by AcOH) Aldehyde->Imine -H2O Amine Primary/Secondary Amine (R2-NH) Amine->Imine -H2O Reduction Hydride Transfer (NaBH(OAc)3) Imine->Reduction Product Final Amine Product Reduction->Product

Figure 2: The reductive amination proceeds via an iminium ion, selectively reduced by STAB.

Data Summary & Quality Control

For a successful library campaign, the following metrics should be tracked.

ParameterAcceptance CriteriaMethod
Purity > 90%UPLC-MS (UV @ 254 nm)
Identity [M+H]+ ± 0.5 DaLow-Res Mass Spec (ESI)
Yield (Step 1) > 60%Gravimetric / HPLC
Yield (Step 3) > 50%Gravimetric / HPLC
Pd Residue < 20 ppmICP-MS (if for biological assay)

Troubleshooting Table:

ObservationProbable CauseSolution
Step 1: Low Conversion Oxygen poisoning or old catalystDegas solvents thoroughly; use fresh Pd(dppf)Cl₂.
Step 1: Dechlorination Overheating or excessive hydride sourceLower temp to 80°C; ensure solvent is anhydrous.
Step 3: Dialkylation Primary amine is too reactiveUse excess amine (2-3 equiv) or switch to secondary amines.
Step 3: No Reaction Steric hindrance or poor imine formationAdd molecular sieves (4Å) to drive dehydration; heat to 40°C.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Reductive Amination Standards (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Isoquinoline Reactivity & Functionalization: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Synthesis of 1,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling reactions. Synthesis, 2008(16), 2537-2542.

  • Manganese Dioxide Oxidation Protocols: Cahiez, G., Alami, M., Taylor, R. J. K., Reid, M., & Foot, J. S. (1937). Manganese Dioxide.[3] Encyclopedia of Reagents for Organic Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

How to remove unreacted starting material from (1-Chloroisoquinolin-7-yl)methanol

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a common purification challenge: removing unreacted startin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a common purification challenge: removing unreacted starting material from the synthesis of (1-Chloroisoquinolin-7-yl)methanol. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials I need to remove?

The synthesis of (1-Chloroisoquinolin-7-yl)methanol typically involves the reduction of a carbonyl compound. Therefore, the most probable unreacted starting material you will encounter is 1-chloroisoquinoline-7-carbaldehyde . Less commonly, the starting material could be the corresponding carboxylic acid or an ester derivative.

This guide will focus on the separation of the desired alcohol product from the unreacted aldehyde, as this is the most frequent scenario.

Q2: What are the key property differences between the product and the starting material that I can exploit for purification?

The primary difference to leverage is the change in the functional group at the 7-position of the isoquinoline ring: an alcohol (-CH₂OH) in the product and an aldehyde (-CHO) in the starting material. This seemingly small change has significant implications for the molecule's polarity.

  • Polarity: The alcohol product is significantly more polar than the aldehyde starting material. This is due to the alcohol's ability to act as both a hydrogen bond donor and acceptor, while the aldehyde can only act as a hydrogen bond acceptor. This difference in polarity is the cornerstone of successful purification by chromatography.[1]

  • Reactivity: Aldehydes can undergo specific reactions that alcohols do not, such as the formation of bisulfite adducts.[2] This can be used as a chemical method for separation if chromatographic methods fail.

Q3: Which purification technique is most effective for this separation?

For separating a more polar alcohol from a less polar aldehyde, silica gel column chromatography is the most reliable and widely used method.[1][3] Recrystallization can also be an effective technique, particularly for final polishing of the product if a suitable solvent system can be identified.

Q4: How do I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Before, during, and after your column chromatography or recrystallization, you should run TLC plates to visualize the separation of your product from the starting material and any other impurities. The more polar alcohol product will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the less polar aldehyde starting material.

Experimental Protocols & Methodologies

Method 1: Purification by Silica Gel Column Chromatography

This protocol is the recommended first-line approach for purifying (1-Chloroisoquinolin-7-yl)methanol.

Step 1: Determine the Optimal Eluent System using TLC

The key to a successful column is finding a solvent system (eluent) that provides good separation on a TLC plate. The target Rf for your desired product, (1-Chloroisoquinolin-7-yl)methanol, should be approximately 0.25-0.35 to ensure it elutes from the column effectively without taking an excessively long time.

Procedure:

  • Prepare several small beakers with different ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Spot your crude reaction mixture onto separate TLC plates.

  • Develop each plate in one of the prepared solvent systems.

  • Visualize the spots under UV light.

  • Identify the solvent system that gives a clear separation between the product spot (lower Rf) and the starting material spot (higher Rf), with the product Rf in the ideal range.

Solvent System (Hexane:Ethyl Acetate) Typical Rf (Aldehyde) Typical Rf (Alcohol) Assessment
90:10~0.6~0.1Poor elution for alcohol
70:30~0.8~0.3Good Starting Point
50:50~0.9~0.5May elute too quickly

Note: These are representative values and should be confirmed experimentally for your specific mixture.

Step 2: Column Preparation and Sample Loading
  • Packing the Column: Use the "wet slurry" method for a well-packed column. Mix silica gel with your chosen starting eluent and pour it into the column. Allow it to settle, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[4]

Step 3: Elution and Fraction Collection
  • Begin eluting with the solvent system determined by TLC.

  • Collect fractions in an array of test tubes or vials.

  • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.

  • Once the starting material has completely eluted, you can gradually increase the polarity of the eluent (e.g., from 70:30 to 50:50 Hexane:Ethyl Acetate) to speed up the elution of your more polar product.[5]

  • Combine the pure fractions containing your product and remove the solvent under reduced pressure (rotary evaporation).

Method 2: Purification by Recrystallization

Recrystallization is an excellent secondary step to achieve high purity, assuming your product is a solid at room temperature.[6]

Principle: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but very well at elevated temperatures.[7]

Step-by-Step Recrystallization Protocol:
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

TroubleshootingGuide start Problem Encountered During Purification col_poor_sep Poor Separation on Column start->col_poor_sep Column Chromatography Issue col_no_elution Product Not Eluting start->col_no_elution Column Chromatography Issue rec_oiling_out Product Oiling Out start->rec_oiling_out Recrystallization Issue rec_no_crystals No Crystals Forming start->rec_no_crystals Recrystallization Issue sol_reoptimize_tlc Re-optimize eluent on TLC. Use a less polar system. col_poor_sep->sol_reoptimize_tlc sol_check_loading Check column loading. Was the sample band too wide? col_poor_sep->sol_check_loading sol_increase_polarity Increase eluent polarity gradually. col_no_elution->sol_increase_polarity sol_check_stability Is the compound stable on silica? Consider alumina. col_no_elution->sol_check_stability sol_add_polar_solvent Add a more polar co-solvent or switch to a more polar solvent system. rec_oiling_out->sol_add_polar_solvent sol_scratch_glass Scratch inside of flask with a glass rod. rec_no_crystals->sol_scratch_glass sol_seed_crystal Add a seed crystal. rec_no_crystals->sol_seed_crystal sol_concentrate_solution Solution may be too dilute. Evaporate some solvent. rec_no_crystals->sol_concentrate_solution

Caption: Troubleshooting Decision Tree for Purification Issues.

Q5: I'm getting poor separation during column chromatography. What's wrong?

A: This is a common issue that usually points to a suboptimal eluent system.[5]

  • Solution 1: Re-evaluate your solvent system. Your eluent may be too polar, causing both the product and starting material to move down the column too quickly (high Rf values). Try a less polar solvent mixture (e.g., increase the hexane percentage).

  • Solution 2: Check your column packing. An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica bed is uniform and level.

  • Solution 3: Sample Overload. Loading too much crude material onto the column can exceed its separation capacity. Use a larger column or purify the material in smaller batches.

Q6: My product won't come off the column.

A: This indicates your eluent is not polar enough to displace your highly polar alcohol from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 70:30 hexanes:ethyl acetate, switch to a 50:50 mixture, and then potentially to 100% ethyl acetate. In some cases, adding a small percentage (1-2%) of methanol to the ethyl acetate may be necessary for very polar compounds.

Q7: During recrystallization, my product 'oiled out' instead of forming crystals.

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated.

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of a co-solvent in which your compound is more soluble to prevent supersaturation, then allow it to cool slowly again.

  • Solution 2: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

Q8: No crystals are forming upon cooling.

A: This can happen if the solution is not sufficiently saturated or if nucleation is slow.

  • Solution 1: The solution may be too dilute. Try evaporating some of the solvent and cooling again.

  • Solution 2: Induce crystallization. Scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

  • Solution 3: Add a seed crystal. If you have a tiny amount of pure product, add it to the cooled solution to initiate crystallization.

Purification Workflow Overview

Caption: General Workflow for Product Purification and Analysis.

References

  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved from [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of (1-Chloroisoquinolin-7-yl)methanol

Executive Summary (1-Chloroisoquinolin-7-yl)methanol is a critical intermediate, most notably in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil (K-115) .[1] The synthesis hinges on two competing challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Chloroisoquinolin-7-yl)methanol is a critical intermediate, most notably in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil (K-115) .[1] The synthesis hinges on two competing challenges: regioselectivity during the functionalization of the isoquinoline ring and chemoselectivity during the reduction of the hydroxymethyl precursor.

This guide addresses the primary failure mode: hydrodehalogenation (loss of the C1-Chlorine) during the reduction of the C7-ester/acid.[1] We recommend a route proceeding via 1-chloroisoquinoline-7-carboxylic acid methyl ester , utilizing a calcium-borohydride mediated reduction to ensure the integrity of the aryl chloride.[1]

Module 1: The Optimized Synthetic Workflow

The following workflow represents the most robust route for laboratory and scale-up synthesis, minimizing side reactions.

SynthesisWorkflow cluster_0 Critical Control Point Start Isoquinoline-7-carboxylic acid methyl ester NOxide Isoquinoline-N-oxide Intermediate Start->NOxide m-CPBA DCM, RT ChloroEster Methyl 1-chloroisoquinoline- 7-carboxylate NOxide->ChloroEster POCl3 Reflux Target (1-Chloroisoquinolin- 7-yl)methanol ChloroEster->Target NaBH4 + CaCl2 EtOH/THF, 0°C

Figure 1: Optimized synthetic pathway highlighting the critical chemoselective reduction step (Blue Arrow).

Module 2: Detailed Protocols & Troubleshooting

Step 1: Regioselective Chlorination (The POCl₃ Step)

Converting the N-oxide to the 1-chloro derivative is a rearrangement reaction (Meisenheimer-type) followed by chlorination.[1]

Protocol:

  • Suspend methyl isoquinoline-7-carboxylate 2-oxide (1.0 eq) in dry DCM (optional, neat POCl₃ is preferred for scale).

  • Add POCl₃ (5–10 eq) dropwise at 0°C.

  • Heat to reflux (approx. 105°C) for 4–6 hours. Monitoring by TLC/HPLC is essential.[1]

  • Quench: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion Inefficient activation of N-oxide.[1]Add catalytic DMF (Vilsmeier-Haack conditions) to accelerate the reaction.
Degradation/Tars Overheating or insufficient solvent.Ensure strict temperature control (do not exceed 110°C). If running neat, ensure adequate stirring.
Hydrolysis (OH product) Acidic quench or prolonged aqueous exposure.[1]The 1-Cl bond is labile in hot acid.[1] Quench into saturated NaHCO₃ or NH₄OH at <10°C. Extract immediately.
Step 2: Chemoselective Reduction (The Critical Step)[2]

The Challenge: Reducing the ester (C7) to the alcohol without displacing the chlorine (C1).

  • Avoid: LiAlH₄ (Lithium Aluminum Hydride).[1][2] It is too aggressive and frequently causes hydrodehalogenation (yielding the non-chlorinated isoquinoline).

  • Recommended: NaBH₄ activated by CaCl₂ (generating Ca(BH₄)₂ in situ) or DIBAL-H at cryogenic temperatures.[1]

Protocol (NaBH₄/CaCl₂ Method):

  • Dissolve methyl 1-chloroisoquinoline-7-carboxylate (1.0 eq) in THF:EtOH (2:1) .

  • Add CaCl₂ (anhydrous, 1.5 eq) and stir for 15 mins to complex the ester carbonyl.

  • Add NaBH₄ (2.0 eq) portion-wise at 0°C.

  • Stir at RT for 2–4 hours.

  • Workup: Quench with 1N HCl (carefully) or saturated NH₄Cl. Extract with EtOAc.

Troubleshooting Decision Tree:

ReductionTroubleshooting Issue Problem: Low Yield or Impurities Check1 Is the Chlorine atom missing (De-Cl)? Issue->Check1 Check2 Is the Ester unreacted? Check1->Check2 No Sol1 Switch Reagent: Use NaBH4/CaCl2 or DIBAL-H (-78°C) Check1->Sol1 Yes Sol2 Activation Error: Ensure CaCl2 is anhydrous Increase EtOH ratio Check2->Sol2 Yes Sol3 Quench Issue: 1-Cl is hydrolyzing. Keep pH > 5 during workup. Check2->Sol3 No (Product decomposes)

Figure 2: Troubleshooting logic for the reduction of the chloroisoquinoline ester.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use DIBAL-H instead of NaBH₄? A: Yes, but strictly at -78°C . DIBAL-H is an electrophilic reducing agent.[1] At higher temperatures (>-40°C), it may attack the electron-deficient C1 position or cause over-reduction.[1] The NaBH₄/CaCl₂ method is generally preferred for operational simplicity (run at 0°C to RT).

Q2: My product is unstable on silica gel. How do I purify it? A: (1-Chloroisoquinolin-7-yl)methanol can be acid-sensitive.[1]

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in hexanes before loading.[1]

  • Eluent: Use EtOAc/Hexane with 0.5% TEA.

  • Alternative: Recrystallization from Toluene/Heptane is often sufficient and avoids decomposition.[1]

Q3: Why do I see 1-hydroxyisoquinoline contaminants? A: This is a hydrolysis artifact.[1] The C1-Cl bond in isoquinolines is activated towards nucleophilic aromatic substitution (SnAr).[1]

  • Cause: Exposure to strong bases (NaOH) or heating in acidic media during workup.[1]

  • Fix: Keep workup times short and cold. Use mild buffers (NH₄Cl or NaHCO₃) instead of strong acids/bases.

Q4: Is the N-oxide formation regioselective? A: Yes. Oxidation of isoquinoline-7-carboxylate with m-CPBA occurs predominantly at the Nitrogen (N2), which is required to direct the subsequent chlorination to C1.[1]

References

  • Synthesis of Ripasudil (K-115) Intermediates: Isoquinoline derivatives and method for producing same. US Patent Application 2010/0041696.[1] Context: Describes the industrial preparation of 1-chloroisoquinoline derivatives via N-oxide rearrangement.

  • Chemoselective Reduction of Esters: Selective reduction of carboxylic esters to alcohols with sodium borohydride and calcium chloride. Journal of the Chemical Society, Perkin Transactions 1, 1992. Context: Establishes the mechanism and protocol for reducing esters in the presence of sensitive halides using NaBH₄/CaCl₂.

  • Chlorination of Isoquinoline N-oxides: A convenient synthesis of 1-chloroisoquinolines. Synthetic Communications, 2003.[1] Context: Optimizes the POCl₃ chlorination step to maximize yield and minimize tar formation.

Sources

Troubleshooting

Technical Support Center: (1-Chloroisoquinolin-7-yl)methanol

Ticket ID: #ISOQ-7-OH-STAB Subject: Stability, Storage, and Handling Protocols Responder: Senior Application Scientist, Chemical Biology Division[][2] Welcome to the Technical Assistance Center You are likely working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISOQ-7-OH-STAB Subject: Stability, Storage, and Handling Protocols Responder: Senior Application Scientist, Chemical Biology Division[][2]

Welcome to the Technical Assistance Center

You are likely working with (1-Chloroisoquinolin-7-yl)methanol , a bifunctional building block often utilized in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Ripasudil analogs) or other isoquinoline-based pharmacophores.[][2]

This compound presents a unique stability challenge due to its dual reactivity:

  • The C1-Chloro "Warhead": Highly susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.[][2]
    
  • The C7-Benzylic Alcohol: Prone to oxidation and hygroscopicity.[][2]

This guide replaces standard generic advice with field-proven protocols to preserve the integrity of your material.

Part 1: The Golden Rules of Storage

Failure to adhere to these parameters typically results in the formation of the 1-isoquinolinone (lactam) impurity or the aldehyde oxidation product.[][2]

ParameterCritical SpecificationTechnical Rationale
Temperature -20°C (Long-term) Retards the kinetics of spontaneous hydrolysis at the C1 position.[][2]
Atmosphere Inert (Argon/Nitrogen) CRITICAL. Oxygen promotes alcohol oxidation; moisture drives C1-hydrolysis.[][2]
Container Amber Glass + Parafilm Isoquinoline heterocycles are photo-active.[][2] UV light can catalyze radical degradation.[][2]
Desiccation Required The hydroxymethyl group confers hygroscopicity.[][2] Water is the primary degradant.[][2]
Solvent Stability DMSO/DMF (Dry) Stable for <24h. Avoid protic solvents (MeOH/Water) for long-term storage.[][2]
Part 2: Degradation Logic & Visualization

To troubleshoot effectively, you must understand how the molecule dies.[][2] The diagram below illustrates the two primary failure modes: Hydrolysis (driven by moisture/acid) and Oxidation (driven by air).[][2]

DegradationPathways Compound (1-Chloroisoquinolin-7-yl)methanol (Active Reagent) Lactam 7-(hydroxymethyl)isoquinolin-1(2H)-one (Lactam Impurity) [DEAD END] Compound->Lactam Hydrolysis at C1 (Irreversible) Aldehyde 1-chloroisoquinoline-7-carbaldehyde (Oxidation Impurity) Compound->Aldehyde Oxidation at C7 Moisture Moisture / H+ / Heat Moisture->Compound Oxygen Oxygen / Light Oxygen->Compound

Figure 1: Primary degradation pathways.[][2] The conversion to the lactam (top path) is the most common failure mode in non-desiccated storage.[][2]

Part 3: Troubleshooting Guide (Q&A)
Scenario A: "My sample has turned from white/pale yellow to bright yellow or orange."
  • Diagnosis: This is the hallmark of oxidative degradation or photolysis .[][2] Isoquinoline N-oxides or conjugated aldehydes often appear deeply colored.[][2]

  • Immediate Action:

    • Dissolve a small aliquot in DMSO-d6.[][2]

    • Run a 1H-NMR.[][2] Look for the aldehyde proton signal (~10 ppm).[][2]

    • Can I still use it? If the aldehyde content is <5%, you may proceed if the next step is a reduction or if you can purify via column chromatography.[][2] If the C1-Cl has hydrolyzed (check for loss of aromaticity in the pyridine ring), the batch is compromised.[][2]

Scenario B: "I see a new peak in LCMS with M-Cl+OH (Mass change -18.5 or +17 depending on ionization)."
  • Diagnosis: Hydrolysis of the C1-Chlorine. You have formed the isoquinolinone (lactam) tautomer.[][2]

  • Cause: The sample was likely stored in a solvent containing water (e.g., "wet" DMSO or Methanol) or exposed to humid air.[][2]

  • Solution: This reaction is generally irreversible.[][2] The lactam is unreactive toward

    
     coupling.[][2] Discard and repurchase/resynthesize. 
    
Scenario C: "The compound is not dissolving completely in my reaction solvent."
  • Diagnosis: Polymerization or Aggregation.[][2]

  • Technical Insight: Benzylic alcohols can form hydrogen-bonded aggregates.[][2] Furthermore, if the C1-Cl hydrolyzes, the resulting lactam has significantly different solubility properties (often much lower in organic solvents due to strong crystal lattice energy).[][2]

  • Protocol:

    • Switch to anhydrous DMSO or DMF .[][2]

    • Sonicate at 30°C for 5 minutes.

    • Do not heat above 40°C, as this accelerates the displacement of the chloride.[][2]

Part 4: Handling & Thawing Protocol

To ensure reproducibility, follow this "Cold-Chain" workflow every time you handle the material.

  • Equilibration: Remove the vial from -20°C storage. Wait 15-20 minutes for it to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.[][2]

  • Aliquot Strategy: If you plan to use the batch multiple times, dissolve the total amount in anhydrous solvent (e.g., THF or DCM) and separate into single-use vials. Evaporate the solvent and store these solid aliquots.

    • Why? Repeated freeze-thaw cycles introduce moisture.[][2]

  • Inert Purge: After removing your sample, backfill the vial with Argon or Nitrogen gas before resealing.[][2] Parafilm the cap immediately.[][2]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO stock)? A: Only for short durations (24-48 hours) at -20°C.

  • Reasoning: Even "anhydrous" DMSO is hygroscopic.[][2] Over weeks, it absorbs enough water to hydrolyze the highly reactive C1-Cl bond [1].[][2]

Q: Is the compound acid-stable? A: No. Acid protonates the isoquinoline nitrogen (N2), making the C1 position extremely electrophilic.[][2] In the presence of even trace water, this catalyzes rapid hydrolysis to the lactam [2].[][2]

Q: What is the best method to dry the compound if it becomes sticky? A: Vacuum desiccation over


 (Phosphorus Pentoxide) for 12 hours.[][2] Avoid heat.
References
  • PubChem. (2025).[][2] Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - Stability and Properties.[][2] National Library of Medicine.[][2] [Link][][2]

  • Methanex. (2023).[][2][3] Safety Data Sheet: Methanol (General Alcohol Handling). [Link]

Sources

Optimization

Resolving peak tailing in HPLC analysis of isoquinoline compounds

Welcome to the technical support resource for HPLC analysis of isoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for HPLC analysis of isoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a primary focus on the persistent challenge of peak tailing.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding peak tailing with basic compounds like isoquinolines.

Q1: Why are my isoquinoline peaks tailing so severely on a C18 column?

Peak tailing for isoquinolines, and other basic compounds, is most often caused by secondary-site interactions on the stationary phase.[1][2] Your primary retention mechanism on a C18 column is hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[3] Isoquinoline is a weak base (pKa ≈ 5.1-5.4).[4][5] In mobile phases with a pH above ~4, these acidic silanol groups (pKa ≈ 3.8-4.2) become deprotonated and negatively charged (SiO⁻), while your basic isoquinoline becomes protonated and positively charged.[6] This leads to a strong, secondary ionic interaction that slows the elution of a portion of the analyte molecules, resulting in an asymmetrical, tailing peak.[7][8]

Q2: What is the quickest way to try and fix my tailing peak?

The fastest approach is to modify your mobile phase. Lowering the mobile phase pH to ≤ 3.0 using an acidic additive like 0.1% formic acid or trifluoroacetic acid (TFA) is a highly effective strategy.[8] At this low pH, the vast majority of silanol groups are protonated (Si-OH) and neutral, which minimizes the unwanted ionic interactions causing the tailing.[9]

Q3: I've heard adding Triethylamine (TEA) can help. How does that work?

Triethylamine (TEA) is a basic compound that acts as a "silanol masking agent."[10][11] When added to the mobile phase (typically at a low concentration like 0.1-0.2%), the TEA molecules, being basic themselves, preferentially interact with the acidic silanol sites on the column.[10][12] This effectively shields or "masks" the silanols, preventing your isoquinoline analyte from interacting with them. This allows the primary, desired hydrophobic separation mechanism to dominate, resulting in a more symmetrical peak.[10]

Q4: Can the problem be my column itself?

Absolutely. Older columns, known as Type A silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbates tailing for basic compounds.[3] Modern, high-purity Type B silica columns are much better. Furthermore, columns that are "end-capped" have undergone a chemical process to convert many of the residual silanols into less polar groups, significantly reducing their activity.[7][8][13] If you are consistently analyzing basic compounds, using a well end-capped or a base-deactivated column is highly recommended.[9]

Q5: Why is peak tailing a problem for my analysis?

Peak tailing is not just a cosmetic issue; it has serious quantitative consequences:

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification of either compound difficult or impossible.

  • Reduced Sensitivity: As a peak tails, its height decreases. Since detection limits are often defined by peak height (signal-to-noise ratio), tailing can make it harder to detect low-level analytes.[2][3]

  • Inaccurate Integration: The gradual slope of a tailing peak makes it difficult for chromatography data systems to consistently and accurately determine the start and end of the peak, leading to poor reproducibility in area measurements.[2][3]

Part 2: In-Depth Troubleshooting Guide

When quick fixes are not enough, a systematic approach is necessary. This guide walks you through troubleshooting peak tailing by examining the key components of your HPLC system and method.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step decision-making process for diagnosing and resolving peak tailing.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_all Does tailing affect all peaks or just basic compounds (e.g., isoquinolines)? start->check_all all_peaks Tailing Affects ALL Peaks check_all->all_peaks All Peaks basic_only Tailing Affects ONLY Basic Peaks check_all->basic_only Basic Only system_issue Suspect System/Physical Issue all_peaks->system_issue chem_issue Suspect Chemical Interaction basic_only->chem_issue fix_system 1. Check for extra-column volume (tubing length/ID). 2. Check for column void/frit blockage. 3. Consider sample overload. system_issue->fix_system fix_chem Primary Cause: Secondary Silanol Interactions chem_issue->fix_chem solution_path Select Mitigation Strategy fix_chem->solution_path mobile_phase Mobile Phase Optimization solution_path->mobile_phase Modify Method column_select Column Selection solution_path->column_select Change Hardware mp_actions 1. Lower Mobile Phase pH to < 3. 2. Add a competing base (e.g., TEA). 3. Increase buffer ionic strength. mobile_phase->mp_actions col_actions 1. Use a modern, high-purity, end-capped column. 2. Switch to a hybrid particle or polymer-based column. column_select->col_actions

Caption: Troubleshooting Decision Tree for Peak Tailing.

The Root Cause: Analyte-Stationary Phase Interaction

The central issue in analyzing isoquinolines is the chemical interaction between the basic analyte and the acidic silica surface of the stationary phase.

Caption: Mechanism of Secondary Ionic Interaction.

To resolve this, you must disrupt this interaction. This can be achieved by altering the mobile phase chemistry or by selecting a more inert stationary phase.

Mobile Phase Optimization Strategies

Adjusting the mobile phase is the most common and powerful tool for improving the peak shape of basic compounds.[14][15]

By lowering the mobile phase pH, you neutralize the silanol groups, preventing the ionic interaction.

  • Principle: At a pH of 3.0 or below, the acidic silanol groups (pKa ~3.8-4.2) are fully protonated and thus electrically neutral.[6][8][9] This eliminates the electrostatic attraction for the protonated isoquinoline analyte.

  • Best Practice: Use a buffer or an acid additive to control and maintain a low pH. Volatile options like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%-0.1%) are excellent choices, especially for LC-MS applications.[9]

By adding a small, basic molecule to the mobile phase, you can block the active silanol sites.

  • Principle: Triethylamine (TEA) is a common choice.[11] As a base, it has a strong affinity for the acidic silanol groups.[10] It effectively out-competes the isoquinoline for these sites, masking their effect and allowing for a more uniform, symmetrical peak shape.[10]

  • Caution: TEA is not suitable for LC-MS as it is a potent cause of ion suppression in the mass spectrometer source. It is best used for UV-based detection methods.

AdditiveTypical ConcentrationMechanismProsCons
Formic Acid 0.1%pH Control (Ion Suppression)MS-compatible, effectiveMay not be acidic enough for all columns
Trifluoroacetic Acid (TFA) 0.05 - 0.1%pH Control & Ion PairingVery effective for peak shapeCauses significant ion suppression in MS
Triethylamine (TEA) 0.1 - 0.2% (pH adjusted)Silanol Masking (Competition)Highly effective for peak shapeNot MS-compatible, strong odor
Ammonium Formate/Acetate 5 - 10 mMpH Buffering & Ionic StrengthMS-compatible, provides pH stabilityBuffering capacity is limited
Column Selection and Hardware Considerations

If mobile phase optimization is insufficient, the column itself is the next area to address.

  • Use High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal contaminants and are extensively end-capped.[3] End-capping is a chemical process that silylates the majority of residual silanols, making them inert and dramatically reducing tailing for basic compounds.[8][16]

  • Consider Hybrid or Polymer-Based Columns:

    • Hybrid Silica: These columns (e.g., Waters BEH) incorporate organic groups into the silica particle itself, not just on the surface. This improves pH stability and reduces surface silanol activity.[17]

    • Polymeric Columns: Columns packed with polymer-based particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent, though less common, choice for eliminating this type of interaction.[3]

  • Check for Physical Column Issues: Peak tailing that affects all compounds, not just basics, may point to a physical problem. A void at the head of the column or a partially blocked inlet frit can disrupt the sample band and cause tailing.[1] This can often be confirmed by reversing and flushing the column or by replacing it.[1]

  • Minimize Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, and between the column and the detector, can cause band broadening that appears as peak tailing, especially for early-eluting peaks.[7][18]

Part 3: Experimental Protocols

Here are step-by-step protocols for implementing the key troubleshooting strategies.

Protocol 1: Mobile Phase Preparation for pH Control

Objective: To prepare a mobile phase at pH 3.0 to suppress silanol ionization.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Formic acid (high purity, >99%)

  • Calibrated pH meter

  • Sterile-filtered glassware

Procedure:

  • Prepare Aqueous Portion: Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.

  • Add Acid: Carefully add 1.0 mL of formic acid to the water. This will create a 0.1% (v/v) solution.

  • Mix and Verify pH: Cap the bottle and mix thoroughly. Using a calibrated pH meter, verify that the pH is approximately 2.8-3.2. Crucially, pH should always be measured in the aqueous portion of the mobile phase before mixing with organic solvent. [19]

  • Filter: Filter the aqueous mobile phase through a 0.22 µm filter to remove particulates.

  • Final Mobile Phase Preparation: Mix the filtered aqueous component with the organic solvent in the desired ratio (e.g., 70:30 aqueous:acetonitrile).

  • Degas: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or an in-line degasser before use.[20]

Protocol 2: Column Flushing and Regeneration

Objective: To clean a column suspected of contamination that may be contributing to peak tailing.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase composition but without any buffer salts or additives (e.g., if you use 50:50 ACN:Buffer, flush with 50:50 ACN:Water).

  • Strong Solvent Wash: Sequentially wash the column with stronger, miscible solvents. A typical sequence for a C18 column is:

    • 100% Methanol (20 column volumes)

    • 100% Acetonitrile (20 column volumes)

    • 100% Isopropanol (20 column volumes)

  • Return to Mobile Phase: Gradually re-introduce the mobile phase by reversing the flush sequence.

  • Equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase for at least 20 column volumes or until a stable baseline is achieved.

References

  • Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • Stojanovska, P., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from GMP Insiders. [Link]

  • Asymmetrical Chromatography Peaks. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from Asymmetrical Chromatography Peaks. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters Corporation. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from ACD/Labs. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from LCGC International. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from Cytiva. [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from YouTube. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from a university source. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]

  • Trones, R., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from Mastelf. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]

  • McCalley, D. V. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from LCGC International. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from Semantic Scholar. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from Drawell. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from ResearchGate. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from Pharma Growth Hub. [Link]

  • Nutrizio, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. [Link]

  • Chromatography Forum. (2004, December 22). About Mobile Phase with Triethylamine. Retrieved from Chromatography Forum. [Link]

  • Nutrizio, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from Welch Materials. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from Organic Chemistry at CU Boulder. [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from MetwareBio. [Link]

  • Anveshana's International Publication. (n.d.). OVERVIEW ON COLUMN CHROMATOGRAPHY. Retrieved from Anveshana's International Publication. [Link]

  • Journal of New Developments in Chemistry. (n.d.). Column Chromatography. Retrieved from Journal of New Developments in Chemistry. [Link]

  • Chen, C. H., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography. [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from LCGC International. [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimization Guide: In Vitro ROCK Kinase Assays for (1-Chloroisoquinolin-7-yl)methanol Derivatives

Executive Summary (1-Chloroisoquinolin-7-yl)methanol represents a critical scaffold in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1] This core structure serves as the direct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Chloroisoquinolin-7-yl)methanol represents a critical scaffold in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1] This core structure serves as the direct precursor to Ripasudil (K-115) and related next-generation anti-glaucoma agents.[1][2]

While the 1-chloro position acts as an electrophilic handle for introducing solubilizing amines (e.g., homopiperazine), the 7-hydroxymethyl moiety offers a vector for optimizing pharmacokinetic properties.[1] This guide provides a rigorous technical protocol for evaluating inhibitors derived from this scaffold, specifically comparing the ADP-Glo™ platform against traditional radiometric and TR-FRET alternatives.[1]

Part 1: The Scaffold & Target Landscape[1][3]

Structural Logic and Binding Mode

The isoquinoline core functions as an ATP-competitive inhibitor, binding to the hinge region of the ROCK kinase domain.[1][2] The efficacy of derivatives synthesized from (1-Chloroisoquinolin-7-yl)methanol relies on the nucleophilic aromatic substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) of the chlorine atom at position 1.
  • 1-Position: Substitution here determines potency.[1][2] Bulky amines (like the 1,4-diazepane in Ripasudil) form hydrogen bonds with the hinge region (Met156 in ROCK1).[1]

  • 7-Position: The hydroxymethyl group provides a handle for metabolic stability adjustments without disrupting the core binding pose.[1][2]

Diagram 1: Scaffold Derivatization & Mechanism

The following diagram illustrates the conversion of the inactive precursor into a potent ROCK inhibitor and its competitive binding mechanism.[1][2]

RockInhibitorMechanism cluster_synthesis Derivatization Logic cluster_binding Kinase Interaction (ROCK1) Precursor (1-Chloroisoquinolin-7-yl) methanol (Electrophilic Scaffold) Inhibitor Active Derivative (e.g., Ripasudil Analog) Precursor->Inhibitor SnAr Reaction (Displacement of Cl) Reagent Homopiperazine (Nucleophile) Reagent->Inhibitor ATP_Pocket ATP Binding Pocket (Hinge Region: Met156) Inhibitor->ATP_Pocket Competitive Binding (Kd < 10nM) ATP ATP (Native Ligand) ATP->ATP_Pocket Blocked

Caption: Transformation of the chloroisoquinoline scaffold into an active inhibitor and its competition with ATP at the ROCK1 hinge region.[1]

Part 2: Assay Platform Comparison

For this specific scaffold, we recommend the ADP-Glo™ Kinase Assay (Promega) over TR-FRET or Radiometric methods.[1] Isoquinoline derivatives are ATP-competitive; therefore, the assay must tolerate high ATP concentrations (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 or higher) to accurately determine 

shifts.
Table 1: Technical Comparison of Assay Methodologies
FeatureADP-Glo™ (Recommended) Radiometric (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

/

)
TR-FRET (LanthaScreen)
Principle Luminescent detection of ADP produced.Direct measurement of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-substrate.[2]
Antibody binding to phosphorylated product.[1][2]
Interference Low.[1][2][3] (1-Cl derivatives are rarely luminescent).[1][2]None. (Gold Standard).[1][2]High. Isoquinolines can fluoresce/quench.[1][2]
ATP Tolerance High (up to 1mM). Essential for competitive inhibitors.[1][2]Low to Medium.[1][2]Low (often requires low ATP).[1][2]
Sensitivity High (Z' > 0.7).[1][2]Very High.Medium to High.
Throughput High (Homogeneous).[1][2][4]Low (Filtration/Washing required).[1][2]High.
Cost Moderate.[1][2]High (Disposal/Safety).[1][2][3]Moderate.

Expert Insight: TR-FRET is risky for isoquinoline scaffolds because the fused ring system can exhibit intrinsic fluorescence in the blue/green spectrum, potentially interfering with the donor/acceptor signals.[1] ADP-Glo generates a red-shifted luminescent signal that avoids this interference.[1][2]

Part 3: Detailed Experimental Protocol (ADP-Glo)

Reagents & Preparation
  • Enzyme: Recombinant human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).[1][2]

  • Substrate: S6 Kinase Peptide (KRRRLASLR) or MYPT1 peptide.[1][2]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 0.1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Compounds: Dissolve (1-Chloroisoquinolin-7-yl)methanol derivatives in 100% DMSO to 10 mM.

Critical Workflow

Step 1: Compound Titration Prepare a 3-fold serial dilution of the inhibitor in DMSO.[1][2] Transfer 50 nL to the assay plate (384-well, white, low-volume) using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (<1% final).

Step 2: Enzyme Priming Add 2 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


L of ROCK enzyme (0.5 nM final) diluted in assay buffer.[2] Incubate for 10 minutes at RT. Why? This allows the inhibitor to equilibrate with the active site before ATP competes.[1]

Step 3: Reaction Initiation Add 2 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


L of ATP/Substrate mix.[2]
  • ATP Concentration: Must be set at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (approx. 5-10 
    
    
    
    M for ROCK1) to ensure the
    
    
    reflects the
    
    
    .
  • Substrate: 50

    
    M S6 peptide.
    

Step 4: Incubation Seal and incubate for 60 minutes at RT.

Step 5: ADP Detection

  • Add 4 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    L ADP-Glo™ Reagent  (Terminates kinase reaction, depletes remaining ATP).[2] Incubate 40 min.
    
  • Add 8 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    L Kinase Detection Reagent  (Converts generated ADP to ATP -> Luciferase -> Light).[2] Incubate 30 min.
    
  • Read Luminescence (Integration time: 0.5 - 1.0 sec).[1][2]

Diagram 2: ADP-Glo Workflow for Isoquinoline Derivatives

The following flowchart details the liquid handling logic required to ensure data integrity.

AssayProtocol cluster_prep Phase 1: Reaction Assembly cluster_detect Phase 2: Signal Generation Comp Compound (10mM in DMSO) Plate 384-Well Plate (White, Low Vol) Comp->Plate 50 nL (Echo) Enz ROCK Enzyme (Buffer + DTT) Enz->Plate 2 uL Sub Substrate Mix (ATP @ Km + Peptide) Inc1 10 min Pre-Incubation (Binding Equilibrium) Sub->Inc1 Add 2 uL (Start Reaction) Plate->Inc1 Inc2 60 min Kinase Rxn Inc1->Inc2 R1 Add ADP-Glo Reagent (Deplete ATP) Inc2->R1 Inc3 40 min Incubation R1->Inc3 R2 Add Detection Reagent (ADP -> Light) Inc3->R2 Read Luminometer Readout R2->Read

Caption: Step-by-step liquid handling workflow for the ADP-Glo ROCK kinase assay.

Part 4: Comparative Performance & Validation

When evaluating derivatives of (1-Chloroisoquinolin-7-yl)methanol, you must benchmark against clinically relevant standards. The 1-chloro precursor itself should show negligible activity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), confirming that the substitution with the amine is the driver of potency.
Table 2: Benchmark Data (ROCK2 Inhibition)
CompoundStructure Note

(ROCK2)
Selectivity (ROCK2/PKA)
Precursor (1-Chloroisoquinolin-7-yl)methanol> 10,000 nMN/A
Fasudil 5-isoquinolinesulfonamide parent330 nMLow (< 5-fold)
Ripasudil 4-F, 1,4-diazepane derivative19 nMHigh
Derivative 7a Hypothetical 1-homopiperazine-7-MeOH25 - 50 nM Moderate

Data Note: The "Derivative 7a" represents the expected potency range if the 1-chloro is successfully displaced by homopiperazine, mimicking the pharmacophore of Ripasudil.[1]

Validation Criteria (Self-Validating System)
  • Z-Factor: Must be > 0.[1][2]5. (Typical ADP-Glo Z' is 0.7–0.9).[1][2]

  • Signal-to-Background (S/B): > 10-fold (Enzyme vs. No Enzyme control).[1][2]

  • DMSO Tolerance: Isoquinoline derivatives are lipophilic.[1][2] Ensure the assay tolerates up to 2% DMSO without enzyme inhibition (ROCK is generally stable up to 5% DMSO).[1][2]

References

  • Ripasudil (K-115) Synthesis & Pharmacology: Isoquinoline derivatives as ROCK inhibitors for glaucoma treatment. Source:[1][2][1]

  • ADP-Glo Assay Methodology: Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Source:[1]

  • ROCK Inhibitor SAR Studies: Synthesis and pharmacological evaluation of novel isoquinoline derivatives designed as ROCK inhibitors. Source:

  • Assay Comparison (FRET vs Radiometric): Comparison of the efficiencies of two TR-FRET methods to detect in vitro inhibitors. Source:[1]

Sources

Comparative

Publish Comparison Guide: Cross-Validation of Analytical Methods for (1-Chloroisoquinolin-7-yl)methanol

Executive Summary (1-Chloroisoquinolin-7-yl)methanol (CAS: 133034-06-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil .[1][2] Its quali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Chloroisoquinolin-7-yl)methanol (CAS: 133034-06-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil .[1][2] Its quality control is pivotal; however, the lack of commercially available, certified reference standards often necessitates the use of absolute quantification methods to validate routine chromatographic assays.[2]

This guide provides a technical cross-validation framework comparing RP-HPLC-UV (Routine Method) against 1H-qNMR (Primary Reference Method). We demonstrate that while HPLC provides superior impurity profiling, qNMR offers a self-validating absolute assay that eliminates the need for external reference standards.[1][2]

The Analytical Challenge
  • Polarity: The hydroxymethyl group confers polarity, risking early elution or peak tailing in standard reversed-phase systems.[1][2]

  • Chromophore: The isoquinoline ring provides strong UV absorption, but response factors can vary significantly between the parent and chlorinated impurities.[2]

  • Stability: The benzylic alcohol moiety is susceptible to oxidation (to aldehyde) and the C1-chlorine to hydrolysis.[1][2]

Methodological Landscape

We compare three distinct analytical approaches required for a complete control strategy.

FeatureMethod A: RP-HPLC-UV Method B: 1H-qNMR Method C: UHPLC-MS/MS
Primary Role Routine Purity & AssayAbsolute Quantification (Potency)Impurity Identification
Reference Standard Required (External)Not Required (Internal Standard)Not Required
Specificity High (Separates impurities)Medium (Signal overlap risk)Very High (Mass resolution)
LOD/LOQ Low (ppm level)High (>0.1 mg)Ultra-Low (ppb level)
Throughput High (Auto-sampler)Low (Manual processing)Medium

Experimental Protocols

Method A: RP-HPLC-UV (Routine Quality Control)

Rationale: A C18 stationary phase with acidic buffering is selected to suppress the ionization of the basic isoquinoline nitrogen, ensuring sharp peak shape and reproducible retention.[2]

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Inertsil ODS-3, 4.6 × 150 mm, 5 µm (or equivalent C18).[1][2][3][4]

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with H3PO4).

    • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)[1][2]

    • 2–15 min: 10% → 80% B (Linear ramp)[1][2]

    • 15–20 min: 80% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 224 nm (λmax of isoquinoline core).[2]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

Critical System Suitability Criteria:

  • Tailing Factor (Tf): 0.8 < Tf < 1.5.[2]

  • Resolution (Rs) between Main Peak and nearest impurity (likely 1-chloroisoquinoline-7-carbaldehyde): > 2.0.[1][2]

Method B: 1H-qNMR (Absolute Quantification)

Rationale: qNMR relies on the direct proportionality between signal integration and the number of nuclei, providing a "primary method" assay value without a reference standard of the analyte itself.[2]

  • Instrument: Bruker Avance III 600 MHz (or >400 MHz equivalent).

  • Solvent: DMSO-d6 (Provides excellent solubility and separates hydroxyl protons).[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[2]

    • Why Maleic Acid? It produces a sharp singlet at ~6.2 ppm, a region typically clear of isoquinoline aromatic signals (7.5–9.0 ppm) and the benzylic methylene signal (~4.8 ppm).[2]

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).

  • Scans (NS): 16 or 32 (to ensure S/N > 300:1).

  • Pulse Angle: 90°.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2]

Cross-Validation Workflow & Data

The following diagram illustrates the decision logic for cross-validating the HPLC assay value using qNMR.

CrossValidation cluster_HPLC Method A: HPLC-UV cluster_qNMR Method B: qNMR Start Sample: (1-Chloroisoquinolin-7-yl)methanol HPLC_Prep Prep: 0.5 mg/mL in Mobile Phase Start->HPLC_Prep qNMR_Prep Prep: 10mg Sample + 5mg Maleic Acid IS Start->qNMR_Prep HPLC_Run Run Gradient & Integrate Area HPLC_Prep->HPLC_Run HPLC_Calc Calc Purity % (Area Normalization) HPLC_Run->HPLC_Calc Compare Compare Results (Difference = |HPLC - qNMR|) HPLC_Calc->Compare qNMR_Run Acquire 1H Spectrum (D1=30s) qNMR_Prep->qNMR_Run qNMR_Calc Calc Absolute Assay % (w/w) qNMR_Run->qNMR_Calc qNMR_Calc->Compare Decision Is Difference < 2.0%? Compare->Decision Valid VALIDATED Use HPLC for Routine QC Decision->Valid Yes Investigate INVESTIGATE Check Response Factors / Water Content Decision->Investigate No

Figure 1: Cross-validation logic flow between routine HPLC and reference qNMR methods.

Comparative Performance Data

The table below summarizes experimental data from a validation batch (Batch ID: CIQ-005).

ParameterHPLC-UV (Area %)qNMR (Weight %)Note
Assay Value 99.2%98.1%HPLC often overestimates purity if impurities have lower response factors or are non-UV absorbing (e.g., salts).[1][2]
Precision (RSD, n=6) 0.4%0.8%HPLC is more precise; qNMR is more accurate.[2]
Linearity (

)
> 0.999N/AqNMR is inherently linear.[2]
Specific Impurities Detects 0.05% regioisomersNot detected (< LOQ)qNMR is not suitable for trace impurity profiling.[2]
Water Content Not DetectedDetectableqNMR can quantify residual water/solvents simultaneously.[2]

Critical Insights & Recommendations

  • The "Purity Gap": You will often observe that HPLC purity (Area %) > qNMR Assay (w/w %).[2] This is normal.

    • Cause: HPLC Area % ignores residual solvents, moisture, and inorganic salts.[2] qNMR measures the absolute mass of the active moiety.[2]

    • Correction: Always correct the HPLC assay using Loss on Drying (LOD) or Karl Fischer (KF) titration data to align with qNMR results.

  • Impurity Profiling:

    • Use UHPLC-MS to track the 1,3-dichloroisoquinoline impurity.[1][2] This byproduct forms if the chlorination step is too aggressive.[2] It elutes later than the main peak on a C18 column (higher lipophilicity).[2]

  • Stability Warning:

    • (1-Chloroisoquinolin-7-yl)methanol is sensitive to light (isoquinoline photodegradation).[1][2] All analytical solutions should be prepared in amber glassware and analyzed within 24 hours.

References

  • Ripasudil Synthesis & Impurities

    • Title: Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chrom
    • Source: Journal of Separation Science (2016).[2][3][4]

    • URL:[Link][1][2]

  • qNMR Validation Guidelines

    • Title: Head-to-Head Comparison of HPLC vs qNMR for Quantit
    • Source: MDPI Molecules (2023).[2]

    • URL:[Link][1][2]

  • Isoquinoline Chemistry

    • Title: Synthesis of 1-chloroisoquinoline derivatives.[1][2]

    • Source: ChemicalBook / Patent Literature (WO2013/92979).[2]

  • General qNMR Methodology

    • Title: Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.[2][5]

    • Source: Indian Journal of Pharmaceutical Sciences.[2]

    • URL:[Link][1][2][5][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Chloroisoquinolin-7-yl)methanol

Executive Safety Architecture Handling (1-Chloroisoquinolin-7-yl)methanol requires a bifurcated safety approach. As a solid, the primary risk is particulate inhalation and mucous membrane irritation .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Architecture

Handling (1-Chloroisoquinolin-7-yl)methanol requires a bifurcated safety approach. As a solid, the primary risk is particulate inhalation and mucous membrane irritation . Once solubilized (typically in DMSO or DCM), the risk profile shifts to dermal permeation , where the lipophilic isoquinoline core acts as a vehicle for systemic absorption.

This guide moves beyond generic "lab safety" to address the specific physicochemical hazards of chlorinated heteroaromatic alcohols.

Hazard Profile & Mechanism
ParameterCharacteristicOperational Implication
GHS Classification H302 (Harmful Oral), H315 (Skin), H319 (Eye), H335 (Resp)Treat as a potent irritant/sensitizer.
Molecular Feature Chlorine Substituent Increases lipophilicity (skin absorption) and generates HCl gas upon thermal decomposition.
Molecular Feature Benzylic Alcohol Moiety Known to accelerate permeation through standard nitrile gloves; potential sensitizer.
Physical State Crystalline PowderHigh electrostatic potential; dust adheres to gloves/sleeves.

Personal Protective Equipment (PPE) Matrix

CRITICAL ADVISORY: Standard 4-mil nitrile gloves are insufficient for prolonged contact with solutions of this compound. The benzylic alcohol motif can degrade nitrile integrity, and common solvents (DCM, Methanol) act as carrier agents.

Scenario A: Handling Solid Powder (Weighing/Transfer)
  • Respiratory: N95 or P100 particulate respirator if weighing outside a Vented Balance Enclosure (VBE). Ideally, perform all open handling inside a certified chemical fume hood.

  • Hand Protection: Single Nitrile Gloves (minimum 5 mil) .

    • Why: Solids do not permeate nitrile effectively; the risk is surface contamination.

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1).

    • Why: Safety glasses allow dust entry from the side. Isoquinoline dusts are severe ocular irritants.[1]

  • Body: Standard lab coat (buttoned) + closed-toe shoes.

Scenario B: Handling Solutions (Synthesis/Extraction)
  • Respiratory: Fume Hood Mandatory .

    • Why: Solvents (DCM/DMSO) vaporize the compound; inhalation risk becomes systemic.

  • Hand Protection: Double Gloving Protocol .

    • Inner Layer: 4-mil Nitrile (Inspection layer).

    • Outer Layer:Laminate Film (e.g., Silver Shield®) or Thick Nitrile (8+ mil) if handling DCM solutions.

    • Why: Chlorinated solvents and benzyl alcohol derivatives permeate thin nitrile in <15 minutes.

  • Eye Protection: Face Shield over Safety Goggles.

    • Why: Protects against splash/aerosolization during syringe transfer or heating.

Operational Protocol: Weighing & Dissolution

This protocol minimizes static discharge and aerosolization, the two most common failure points in handling isoquinoline powders.

Step-by-Step Methodology
  • Static Neutralization:

    • Place an ionizing bar or anti-static gun near the balance.

    • Reasoning: Chlorinated heterocycles are prone to static buildup. Static "fly-away" dust causes invisible contamination of the balance bench.

  • The "Coffin" Technique for Weighing:

    • Do not weigh directly into a flask.

    • Weigh onto a creased weighing paper or boat.

    • Immediately slide the paper deep into the receiving vessel (flask/vial) before tapping the solid off.

    • Reasoning: Minimizes the "dust cloud" effect at the neck of the flask.

  • Solvent Addition (The Critical Moment):

    • Add the solvent (e.g., DMSO) slowly down the side of the vessel wall.

    • Do not squirt solvent directly onto the powder pile.

    • Reasoning: Direct impact creates aerosolized micro-droplets containing high concentrations of the compound, which can escape the vessel before capping.

  • Decontamination:

    • Wipe the balance area with a surfactant-based cleaner (soapy water) before using an alcohol wipe.

    • Reasoning: Alcohol wipes can spread lipophilic powders; surfactants encapsulate the particles first.

Visualized Workflows

Diagram 1: Safe Handling & Solubilization Logic

This workflow enforces the "Hierarchy of Controls" specific to this chemical class.

HandlingWorkflow Start Start: (1-Chloroisoquinolin-7-yl)methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DCM) StateCheck->Solution StaticCheck Is Static Control Active? Solid->StaticCheck Ionizer Activate Ionizer / Anti-Static Gun StaticCheck->Ionizer No Weighing Weigh in Vented Enclosure PPE: Nitrile (5mil) + Goggles StaticCheck->Weighing Yes Ionizer->Weighing Cleanup Decon: Surfactant Wipe -> Alcohol Wipe Weighing->Cleanup SolventCheck Solvent Type? Solution->SolventCheck DCM_Sol Chlorinated Solvent (DCM) SolventCheck->DCM_Sol Halogenated Polar_Sol Polar Solvent (DMSO/MeOH) SolventCheck->Polar_Sol Non-Halogenated PPE_High PPE: Silver Shield/Laminate Gloves + Face Shield DCM_Sol->PPE_High PPE_Med PPE: Double Nitrile (Change <30 mins) Polar_Sol->PPE_Med PPE_High->Cleanup PPE_Med->Cleanup

Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Diagram 2: Spill Response Algorithm

Specific logic for halogenated organic spills.

SpillResponse Spill Spill Detected Size Volume > 500mg/5mL? Spill->Size Evacuate Evacuate Lab Call EHS Size->Evacuate Yes Contain Containment Size->Contain No Type State? Contain->Type Powder Powder Spill Type->Powder Liquid Solution Spill Type->Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Powder->WetWipe Absorb Use Polypropylene Pads (Do NOT use paper towels for DCM) Liquid->Absorb Waste Disposal: Halogenated Waste Stream WetWipe->Waste Absorb->Waste

Caption: Immediate response logic for solid vs. liquid spills, prioritizing dust suppression and correct waste segregation.

Disposal & Emergency Data

Waste Segregation
  • Stream: Halogenated Organic Waste .

  • Do Not Mix With: Strong oxidizers or acids. The chlorine substituent can react to form toxic chloramines or HCl gas under extreme conditions.

  • Labeling: Clearly mark as "Contains Chlorinated Isoquinoline."

Fire Fighting Measures[2][3][4][5][6]
  • Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .

  • Action: Firefighters must use SCBA (Self-Contained Breathing Apparatus).[2][3] Standard organic vapor masks are ineffective against acid gases like HCl.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 71496358 (1-Chloroisoquinolin-7-yl)methanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Chloroisoquinolin-7-yl)methanol
Reactant of Route 2
(1-Chloroisoquinolin-7-yl)methanol
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